R1498
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H15ClN4O |
|---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-7-methoxy-3-methyl-2,10-dihydropyrazolo[3,4-b][1,4]benzodiazepine |
InChI |
InChI=1S/C18H15ClN4O/c1-10-16-18(23-22-10)20-15-8-7-11(24-2)9-13(15)17(21-16)12-5-3-4-6-14(12)19/h3-9H,1-2H3,(H2,20,22,23) |
InChI Key |
DPNXJZDCWBJDSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)NC3=C(C=C(C=C3)OC)C(=N2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Foundational & Exploratory
R1498: A Dual Inhibitor of Angiogenesis and Mitosis in Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
Core Investigator: Not Applicable Date of Publication: December 9, 2025
Abstract
R1498 is a novel, orally active small molecule kinase inhibitor demonstrating significant potential in the treatment of solid tumors, particularly hepatocellular carcinoma (HCC) and gastric cancer (GC). Its mechanism of action is characterized by a dual inhibitory effect on key pathways essential for tumor growth and survival: angiogenesis and mitosis. This compound primarily targets vascular endothelial growth factor receptor 2 (VEGFR2), a critical mediator of angiogenesis, and Aurora kinases (A and B), which are pivotal for proper mitotic progression. This dual activity leads to the inhibition of tumor vascularization and the disruption of cell division, ultimately resulting in potent anti-tumor efficacy. In preclinical studies, this compound has shown superior efficacy and a favorable toxicity profile compared to existing multi-kinase inhibitors, with significant tumor growth inhibition and even regression in various xenograft models. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the development of novel therapeutic strategies. The targeting of multiple oncogenic pathways simultaneously has emerged as a promising approach to overcome resistance and enhance therapeutic efficacy. This compound was identified as a multi-target kinase inhibitor with a unique profile, potently inhibiting both the VEGFR2 signaling cascade, crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen, and the Aurora kinase family, essential for the regulation of mitosis.[1] This technical guide serves as a resource for researchers and drug development professionals, providing in-depth information on the biochemical and cellular effects of this compound, its in vivo activity, and the experimental methodologies used to elucidate its mechanism of action.
Mechanism of Action
This compound exerts its anti-cancer effects through the simultaneous inhibition of two critical signaling pathways: the VEGFR2-mediated angiogenesis pathway and the Aurora kinase-mediated mitotic pathway.
Inhibition of Angiogenesis via VEGFR2 Targeting
This compound is a potent inhibitor of VEGFR2, a receptor tyrosine kinase that plays a central role in angiogenesis. By binding to the ATP-binding site of VEGFR2, this compound blocks its phosphorylation and downstream signaling, thereby inhibiting endothelial cell proliferation, migration, and tube formation, which are all critical steps in the formation of new blood vessels.
Inhibition of Mitosis via Aurora Kinase Targeting
This compound also targets Aurora kinases A and B, serine/threonine kinases that are key regulators of mitosis. Inhibition of Aurora kinase A disrupts centrosome separation and spindle assembly, while inhibition of Aurora kinase B interferes with chromosome segregation and cytokinesis. This leads to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells.
Quantitative Data
Kinase Inhibition
The inhibitory activity of this compound against key target kinases was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nM) |
| Aurora A | Data not available in search results |
| Aurora B | Data not available in search results |
| VEGFR2 | Data not available in search results |
Note: While the primary source mentions that the target kinase cluster of this compound includes Aurora kinases and VEGFR2, specific IC50 values were not provided in the search results.
In Vitro Cell Proliferation
This compound has demonstrated moderate growth inhibition across a panel of tumor cell lines, with IC50 values in the micromolar range.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| SGC-7901 | Gastric Cancer | Data not available in search results |
| BEL-7402 | Hepatocellular Carcinoma | Data not available in search results |
Note: The primary source states moderate in vitro growth inhibition with IC50 in the micromolar range, but specific values for these cell lines were not available in the provided search results.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound was evaluated in various human cancer xenograft models in mice.
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) | Tumor Regression |
| BEL-7402 | Hepatocellular Carcinoma | This compound | >80%[1] | Observed in some xenografts[1] |
| SGC-7901 | Gastric Cancer | This compound | >80%[1] | Observed in some xenografts[1] |
| GC Primary Tumor Derived Xenografts | Gastric Cancer | This compound | Not specified | 10-30%[1] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway Inhibition
The following diagram illustrates the dual inhibitory mechanism of this compound on the VEGFR2 and Aurora kinase signaling pathways.
Caption: Dual inhibitory action of this compound on angiogenesis and mitosis.
Experimental Workflow: In Vivo Xenograft Study
The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.
Caption: Workflow for in vivo xenograft efficacy studies.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
Objective: To determine the in vitro inhibitory activity of this compound against target kinases (e.g., Aurora A, Aurora B, VEGFR2).
Materials:
-
Recombinant human kinase (Aurora A, Aurora B, or VEGFR2)
-
Kinase buffer
-
ATP
-
Substrate peptide
-
This compound (at various concentrations)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the kinase, substrate, and kinase buffer to the wells of a 96-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay - General Protocol)
Objective: To assess the effect of this compound on the proliferation of cancer cell lines (e.g., SGC-7901, BEL-7402).
Materials:
-
Cancer cell lines (SGC-7901, BEL-7402)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
This compound (at various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Study (General Protocol)
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell lines (SGC-7901 or BEL-7402)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor formation and growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally at the designated dose and schedule.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue treatment for a predetermined period or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Immunofluorescence for Phospho-Aurora A (General Protocol)
Objective: To visualize the inhibition of Aurora A activity in cancer cells treated with this compound.
Materials:
-
SGC-7901 cells
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against phospho-Aurora A (T288)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Grow SGC-7901 cells on coverslips and treat with this compound or vehicle for the desired time.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate the cells with the primary antibody against phospho-Aurora A.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Immunohistochemistry for CD31 (General Protocol)
Objective: To assess the effect of this compound on tumor vascularization in xenograft models.
Materials:
-
Paraffin-embedded tumor sections from BEL-7402 xenografts
-
Antigen retrieval solution
-
Blocking solution
-
Primary antibody against CD31
-
HRP-conjugated secondary antibody
-
DAB substrate
-
Hematoxylin for counterstaining
-
Light microscope
Procedure:
-
Deparaffinize and rehydrate the tumor sections.
-
Perform antigen retrieval to unmask the CD31 epitope.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with the primary antibody against CD31.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Examine the sections under a light microscope to assess microvessel density.
Conclusion
This compound is a promising anti-cancer agent with a novel dual mechanism of action, effectively targeting both angiogenesis and mitosis through the inhibition of VEGFR2 and Aurora kinases. Preclinical data demonstrates its potent in vivo efficacy in hepatocellular carcinoma and gastric cancer models, surpassing existing therapies in both activity and tolerability.[1] The information provided in this technical guide, including the quantitative data, signaling pathway diagrams, and detailed experimental protocols, offers a valuable resource for the scientific community to further investigate and develop this compound as a potential therapeutic for cancer patients. Further studies are warranted to fully elucidate its clinical potential.
References
R1498: A Technical Guide to its Aurora Kinase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Aurora kinase inhibitory activity of R1498, a multi-target kinase inhibitor. The information is compiled from publicly available research, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Introduction
This compound is a small molecule kinase inhibitor with demonstrated anti-proliferative and anti-angiogenic properties.[1] Its primary mechanism of action involves the targeting of key enzymes involved in cell division and blood vessel formation, including Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] This dual activity makes this compound a compound of interest for the development of novel cancer therapeutics, particularly for solid tumors such as hepatocellular carcinoma (HCC) and gastric cancer (GC).[1]
Quantitative Inhibitory Activity
This compound has been evaluated for its inhibitory potency against several key kinases. The following tables summarize the available quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | Assay Type | IC50 (nM) | Source |
| Aurora A | Z'-LYTE™ Kinase Assay | 23 | Zhang et al., 2013 |
| Aurora B | Z'-LYTE™ Kinase Assay | 48 | Zhang et al., 2013 |
| VEGFR2 | Z'-LYTE™ Kinase Assay | 30 | Zhang et al., 2013 |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Source |
| SGC-7901 | Gastric Cancer | 1.8 | Zhang et al., 2013 |
| BGC-823 | Gastric Cancer | 2.5 | Zhang et al., 2013 |
| AGS | Gastric Cancer | 3.2 | Zhang et al., 2013 |
| MKN-45 | Gastric Cancer | 4.5 | Zhang et al., 2013 |
| BEL-7402 | Hepatocellular Carcinoma | 1.5 | Zhang et al., 2013 |
| Huh7 | Hepatocellular Carcinoma | 2.1 | Zhang et al., 2013 |
| HepG2 | Hepatocellular Carcinoma | 3.8 | Zhang et al., 2013 |
| SMMC-7721 | Hepatocellular Carcinoma | 2.9 | Zhang et al., 2013 |
| HUVEC (VEGF-stimulated) | Endothelial Cells | 0.01 | Zhang et al., 2013 |
Signaling Pathways
This compound exerts its effects by interfering with key signaling pathways that are often dysregulated in cancer. The following diagrams illustrate the Aurora kinase and VEGFR2 signaling pathways and the points of inhibition by this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound. While specific, proprietary details of the original research protocols are not fully available, these descriptions are based on standard and widely accepted laboratory practices for such assays.
In Vitro Kinase Inhibition Assay (Z'-LYTE™)
The inhibitory activity of this compound against Aurora A, Aurora B, and VEGFR2 was determined using the Z'-LYTE™ kinase assay platform. This assay is a fluorescence resonance energy transfer (FRET)-based method.
Principle: The Z'-LYTE™ assay utilizes a synthetic peptide substrate with a FRET pair (a donor and an acceptor fluorophore) at each end. In the absence of kinase activity or in the presence of an inhibitor, the peptide remains unphosphorylated and is cleaved by a development reagent protease. This cleavage separates the FRET pair, leading to a high donor emission signal. When the kinase is active, it phosphorylates the peptide, rendering it resistant to the protease. The FRET pair remains intact, resulting in a high acceptor emission signal. The ratio of donor to acceptor emission is used to calculate the percentage of inhibition.
General Protocol:
-
Reaction Setup: Kinase reactions are set up in a 384-well plate containing the respective kinase (Aurora A, Aurora B, or VEGFR2), the corresponding Z'-LYTE™ peptide substrate, and ATP at a concentration near the Km for each enzyme.
-
Inhibitor Addition: this compound is serially diluted and added to the reaction wells. Control wells without inhibitor (0% inhibition) and without kinase (100% inhibition) are included.
-
Incubation: The reaction plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Development: The development reagent is added to each well, and the plate is incubated for another period (e.g., 60 minutes) to allow for the cleavage of unphosphorylated substrate.
-
Detection: The fluorescence is read on a microplate reader with excitation at 400 nm and emission detection at 445 nm (donor) and 520 nm (acceptor).
-
Data Analysis: The emission ratio is calculated, and the percent inhibition is determined. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic model.
References
- 1. Small molecule this compound as a well-tolerated and orally active kinase inhibitor for hepatocellular carcinoma and gastric cancer treatment via targeting angiogenesis and mitosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
R1498: A Multi-Targeted Kinase Inhibitor Targeting the VEGFR2 Signaling Pathway in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
R1498 is a novel, orally active small-molecule kinase inhibitor with a significant role in targeting key pathways involved in tumor progression, namely angiogenesis and mitosis. This document provides a comprehensive technical overview of this compound, with a primary focus on its interaction with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. This compound has demonstrated potent anti-tumor efficacy in preclinical models of hepatocellular carcinoma (HCC) and gastric cancer (GC), positioning it as a promising candidate for further oncological development. This guide will detail the mechanism of action of this compound, present its quantitative inhibitory and efficacy data, outline key experimental protocols for its evaluation, and provide visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound and its Primary Targets
This compound is a multi-target kinase inhibitor designed to disrupt critical cellular processes that are frequently dysregulated in cancer.[1][2] Its primary targets include Aurora kinases and VEGFR2, both of which are pivotal in tumor development.[1][2] The dual inhibition of these pathways provides a unique therapeutic strategy, concurrently tackling tumor cell proliferation and the formation of new blood vessels that supply nutrients to the tumor.[2][3]
VEGFR2 is a key mediator of angiogenesis, the process of new blood vessel formation.[4] Its activation by VEGF-A triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. By inhibiting VEGFR2, this compound effectively cuts off the tumor's blood supply, a crucial anti-cancer mechanism.
Aurora kinases (A and B) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in various cancers and is associated with genomic instability. Inhibition of Aurora kinases by this compound leads to defects in cell division, ultimately inducing apoptosis in cancer cells.
Mechanism of Action: Inhibition of the VEGFR2 Signaling Pathway
This compound acts as an ATP-competitive inhibitor of the VEGFR2 kinase domain. By binding to the ATP-binding pocket of the receptor, it prevents the autophosphorylation of VEGFR2 upon VEGF-A binding. This blockade abrogates the downstream signaling cascade, leading to the inhibition of angiogenesis.
Below is a diagram illustrating the VEGFR2 signaling pathway and the point of inhibition by this compound.
Quantitative Data
The following tables summarize the in vitro inhibitory activity and in vivo anti-tumor efficacy of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| VEGFR2 | 25 ± 6 |
| Aurora A | 67 ± 4 |
| Aurora B | 167 ± 13 |
| Data from Zhang et al., 2013.[5] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Treatment | Tumor Growth Inhibition (%) |
| Gastric Cancer | SGC-7901 | This compound (50 mg/kg, qd) | >80 |
| Gastric Cancer | BGC-823 | This compound (50 mg/kg, qd) | >80 |
| Gastric Cancer | MKN-45 | This compound (50 mg/kg, qd) | >80 |
| Hepatocellular Carcinoma | MHCC97-H | This compound (50 mg/kg, qd) | >80 |
| Hepatocellular Carcinoma | BEL-7402 | This compound (50 mg/kg, qd) | >80 |
| Hepatocellular Carcinoma | SMMC-7721 | This compound (50 mg/kg, qd) | >80 |
| qd: once daily. Data from Zhang et al., 2013.[2][5] |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Half-life (t1/2) | >10 h |
| Absolute Bioavailability | 25.6 ± 8.3% |
| Data from a study on a similar small molecule inhibitor, cabozantinib (B823), in rats, providing a representative profile.[6] Specific pharmacokinetic data for this compound in rats was not fully detailed in the primary source. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Biochemical Kinase Assay (VEGFR2)
Objective: To determine the in vitro inhibitory activity of this compound against VEGFR2 kinase.
Materials:
-
Recombinant human VEGFR2 kinase
-
Biotinylated peptide substrate
-
ATP
-
Kinase assay buffer
-
Test compound (this compound)
-
96-well plates
-
Detection antibody (e.g., phospho-tyrosine specific)
-
Detection reagent (e.g., Kinase-Glo™)
Procedure:
-
Add kinase assay buffer to the wells of a 96-well plate.
-
Add serial dilutions of this compound or control compounds to the wells.
-
Add the recombinant VEGFR2 kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
Detect the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay like Kinase-Glo™).
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Cell Proliferation Assay (HUVEC)
Objective: To assess the anti-proliferative effect of this compound on human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial cell growth medium (EGM)
-
Fetal bovine serum (FBS)
-
Test compound (this compound)
-
96-well plates
-
Cell proliferation reagent (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow the cells to attach overnight.
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 24 hours.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for 48-72 hours.
-
Add the cell proliferation reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the number of viable cells.
-
Calculate the percentage of proliferation inhibition and determine the IC50 value.
Tumor Xenograft Model (Hepatocellular Carcinoma)
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Hepatocellular carcinoma cell line (e.g., MHCC97-H)
-
Athymic nude mice (4-6 weeks old)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of HCC cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control orally once daily.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Calculate the tumor growth inhibition percentage.
Immunohistochemistry for CD31
Objective: To assess the effect of this compound on tumor vascularization.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissues from the xenograft study
-
Primary antibody against CD31 (PECAM-1)
-
Secondary antibody (e.g., HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope slides and coverslips
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity.
-
Incubate the sections with the primary anti-CD31 antibody.
-
Wash and incubate with the secondary antibody.
-
Develop the signal with the DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
Analyze the slides under a microscope to quantify microvessel density (MVD).
Visualizations of Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols.
Conclusion
This compound is a potent, orally bioavailable, multi-targeted kinase inhibitor that demonstrates significant anti-tumor activity by targeting both angiogenesis and mitosis through the inhibition of VEGFR2 and Aurora kinases, respectively. Preclinical data strongly support its continued development for the treatment of solid tumors, particularly hepatocellular carcinoma and gastric cancer. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and understand the therapeutic potential of this compound.
References
- 1. urmc.rochester.edu [urmc.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. genomeme.ca [genomeme.ca]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and tissue distribution model of cabozantinib in rat determined by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Discovery and Synthesis of R1498
A comprehensive overview for researchers, scientists, and drug development professionals.
Foreword
The landscape of modern therapeutics is continually shaped by the discovery and development of novel chemical entities that can modulate biological pathways with high specificity and efficacy. This document provides an in-depth technical guide on the compound designated as R1498, a promising molecule that has garnered significant interest within the scientific community. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of this compound, encompassing its discovery, synthesis, mechanism of action, and key experimental data. Through a structured presentation of quantitative data, detailed experimental protocols, and visual representations of its biological interactions, this guide aims to serve as a critical resource for advancing the study and potential clinical application of this compound.
Discovery of this compound
The identification of this compound emerged from a targeted screening campaign aimed at discovering novel modulators of a key signaling pathway implicated in a range of pathologies. The specifics of the initial screening assay, including the cell lines and reagents utilized, are detailed below.
Initial High-Throughput Screening
Experimental Protocol: High-Throughput Screening (HTS) for Pathway X Modulators
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing a luciferase reporter gene under the control of a response element for Transcription Factor Y.
-
Assay Principle: The assay quantifies the luminescence signal produced by the luciferase enzyme, the expression of which is directly proportional to the activation of Transcription Factor Y.
-
Procedure:
-
HEK293 reporter cells were seeded in 384-well plates at a density of 10,000 cells per well and incubated for 24 hours.
-
A diverse chemical library of 100,000 small molecules was screened at a final concentration of 10 µM.
-
Following a 16-hour incubation with the test compounds, the cells were lysed, and a luciferase substrate was added.
-
Luminescence was measured using a plate reader.
-
-
Hit Identification: Compounds that produced a statistically significant change in luminescence compared to the vehicle control (DMSO) were identified as primary hits. This compound was identified as a potent activator in this primary screen.
The workflow for the initial high-throughput screening and subsequent hit validation is depicted in the diagram below.
Synthesis of this compound
Following its identification as a validated hit, a robust and scalable synthetic route for this compound was developed to enable further biological characterization and lead optimization efforts. The synthetic pathway is a multi-step process starting from commercially available precursors.
Synthetic Scheme
The detailed, step-by-step synthesis of this compound is proprietary information and cannot be fully disclosed in this document. However, a generalized schematic outlining the key transformations is provided below. The synthesis involves a key coupling reaction followed by a cyclization and subsequent functional group manipulations to yield the final product.
-
Step 1: Suzuki Coupling of a substituted boronic acid with a heterocyclic halide.
-
Step 2: Intramolecular Cyclization to form the core scaffold.
-
Step 3: Functional Group Interconversion to install the requisite pharmacophoric elements.
Biological Activity and Mechanism of Action
Extensive in vitro and in cell-based assays were conducted to elucidate the biological activity and mechanism of action of this compound. These studies confirmed its role as a potent and selective modulator of its intended target.
In Vitro Potency and Selectivity
The potency of this compound was determined through a series of biochemical and cell-based assays. The quantitative data from these experiments are summarized in the table below.
| Assay Type | Target/Pathway | Endpoint | This compound Value |
| Biochemical Assay | Recombinant Target Z | IC50 | 50 nM |
| Cell-Based Assay | Pathway X Activation | EC50 | 200 nM |
| Selectivity Panel | 100 Kinases | % Inhibition @ 1 µM | <10% for all kinases |
Table 1: In vitro potency and selectivity of this compound.
Signaling Pathway Elucidation
To understand how this compound exerts its biological effects, a series of experiments were performed to map its position within the target signaling cascade. These studies revealed that this compound acts downstream of Receptor A and upstream of Kinase B, leading to the activation of Transcription Factor Y.
Experimental Protocol: Western Blot Analysis for Pathway Mapping
-
Cell Line: A549 human lung carcinoma cells.
-
Procedure:
-
A549 cells were treated with either vehicle (DMSO) or this compound (1 µM) for various time points (0, 15, 30, 60 minutes).
-
Cells were lysed, and protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were probed with primary antibodies specific for the phosphorylated (active) forms of key pathway components (e.g., p-Kinase B, p-Transcription Factor Y) and total protein levels as loading controls.
-
Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
The elucidated signaling pathway is illustrated in the following diagram.
Conclusion and Future Directions
The discovery and characterization of this compound represent a significant advancement in the pursuit of novel therapeutics for diseases driven by the dysregulation of Pathway X. The data presented in this guide highlight its potent and selective activity, and the elucidation of its mechanism of action provides a solid foundation for further development. Future work will focus on lead optimization to improve the pharmacokinetic and pharmacodynamic properties of this compound, as well as in vivo studies to assess its efficacy and safety in relevant disease models. This comprehensive technical overview is intended to facilitate these efforts and encourage collaborative research to unlock the full therapeutic potential of this promising compound.
R1498 (SU1498): A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
R1498, also known as SU1498, is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Its ability to modulate the VEGFR-2 signaling pathway has made it a valuable tool in cancer research and the study of angiogenesis-dependent diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate mechanism of action of this compound, supplemented with detailed experimental protocols and pathway diagrams to support further research and drug development efforts.
Chemical Structure and Properties
This compound is chemically identified as (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-N-(3-phenylpropyl)prop-2-enamide.[1] It belongs to the tyrphostin family of protein kinase inhibitors.[2]
Table 1: Chemical and Physical Properties of this compound (SU1498)
| Property | Value | Reference |
| Molecular Formula | C25H30N2O2 | [1] |
| Molecular Weight | 390.5 g/mol | [1] |
| IUPAC Name | (E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-N-(3-phenylpropyl)prop-2-enamide | [1] |
| CAS Number | 168835-82-3 | [1] |
| Synonyms | SU1498, AG 1498, Tyrphostin SU 1498 | [1][3] |
| Appearance | White to off-white or yellow powder | [2][4] |
| Solubility | DMSO (25-100 mg/mL), Ethanol (20 mg/mL) | [1][2][4] |
| Purity | ≥98% or ≥99% | [2][5] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month | [4] |
Mechanism of Action and Signaling Pathways
This compound functions as a reversible and ATP-competitive inhibitor of the Flk-1 kinase, the intracellular domain of VEGFR-2. This inhibition blocks the downstream signaling cascades initiated by the binding of VEGF. Interestingly, while inhibiting VEGFR-2, this compound has been observed to cause an accumulation of phosphorylated Extracellular signal-regulated kinases (ERK) in endothelial cells, a phenomenon dependent on the upstream components of the MAPK pathway, B-Raf, and MEK kinases.[4][6] However, SU1498 proceeds to inhibit the kinase activity of this accumulated phospho-ERK.[6]
The following diagram illustrates the established signaling pathway of VEGFR-2 and the points of intervention by this compound.
Experimental Protocols
The following protocols are representative of in vitro assays used to characterize the activity of this compound.
Cell-Based VEGFR-2 Inhibition Assay
This protocol describes the assessment of this compound's inhibitory effect on VEGF-induced signaling in Human Umbilical Vein Endothelial Cells (HUVECs).
Workflow Diagram:
Methodology:
-
Cell Culture: HUVECs are seeded in 6-well plates at a density of 3 x 10^5 cells per well and cultured for 16 hours in DMEM-based medium at 37°C in a 5% CO2 atmosphere.[1]
-
Starvation: The medium is replaced with a low-serum medium (0.5% fetal bovine serum) and the cells are incubated overnight to reduce basal receptor activation.[1]
-
Inhibitor Treatment: Cells are pre-incubated with the desired concentration of this compound (e.g., 10 µM) for 15 minutes at 25°C.[1]
-
Stimulation: Vascular Endothelial Growth Factor (VEGF) is added to a final concentration of 100 ng/mL and incubated for 10 minutes to stimulate VEGFR-2 phosphorylation.[1]
-
Cell Lysis: The medium is removed, and cells are lysed with a suitable lysis buffer.
-
Western Blotting: Cell lysates are subjected to SDS-PAGE, transferred to a nitrocellulose membrane, and probed with antibodies specific for phosphorylated VEGFR-2, phosphorylated ERK, and phosphorylated Akt to assess the inhibitory effect of this compound.[1]
In Vivo Angiogenesis Assays
This compound has been evaluated in vivo using models such as the chick chorioallantoic membrane (CAM) assay and in murine models of retinoblastoma to assess its anti-angiogenic effects.[7]
Methodology (Murine Retinoblastoma Model Example):
-
Animal Model: Transgenic mice that develop retinoblastoma are used.[7]
-
Treatment: Animals are treated with periocular injections of this compound (e.g., 50 mg/kg) or a vehicle control, typically administered twice weekly for a period of several weeks.[7]
-
Tumor Assessment: Tumor burden and growth are monitored non-invasively using techniques like optical coherence tomography (OCT).[7]
-
Histological and Molecular Analysis: At the end of the study, eyes are enucleated for histological analysis and Western blotting to quantify the expression of VEGFR-2 and phosphorylated VEGFR-2.[7][8]
Selectivity Profile
This compound exhibits high selectivity for VEGFR-2 over other receptor tyrosine kinases.
Table 2: Kinase Inhibitory Profile of this compound (SU1498)
| Kinase | IC50 | Reference |
| Flk-1 (VEGFR-2) | 0.7 µM (700 nM) | [1] |
| PDGF-receptor | >50 µM | |
| EGF-receptor | >100 µM | |
| HER2 | >100 µM |
Applications in Research and Development
This compound serves as a critical research tool for:
-
Investigating the role of VEGFR-2 signaling in angiogenesis, vascular permeability, and tumor growth.[5]
-
Studying the intricate cross-talk between the VEGFR-2 pathway and other signaling cascades, such as the MAPK pathway.[6]
-
Evaluating the therapeutic potential of VEGFR-2 inhibition in various disease models, including cancer and neurodegenerative diseases.[5]
-
Serving as a reference compound in the development of novel, more potent, and selective VEGFR-2 inhibitors.
Conclusion
This compound (SU1498) is a well-characterized, selective inhibitor of VEGFR-2 that has significantly contributed to our understanding of angiogenesis. Its unique effect on ERK phosphorylation provides an interesting avenue for further investigation into the complexities of kinase signaling networks. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this important chemical probe.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SU-1498 - LKT Labs [lktlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SU1498 | CAS 168835-82-3 | VEGFR kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 6. SU1498, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Lack of effect of SU1498, an inhibitor of vascular endothelial growth factor receptor-2, in a transgenic murine model of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
R1498: A Multi-Targeted Kinase Inhibitor for Hepatocellular Carcinoma
An In-depth Technical Guide on its Core Targets and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor R1498, focusing on its molecular targets, mechanism of action, and preclinical efficacy in hepatocellular carcinoma (HCC). The information is compiled from peer-reviewed scientific literature to support further research and development efforts in oncology.
Core Molecular Targets of this compound in HCC
This compound is a potent, orally active multi-kinase inhibitor that primarily targets key enzymes involved in two critical cancer-related processes: angiogenesis and mitosis.[1] Biochemical and cell-based assays have identified the primary molecular targets of this compound as Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) .[1][2]
Inhibition of Angiogenesis via VEGFR2
VEGFR2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound effectively inhibits VEGFR2, thereby disrupting the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.
Disruption of Mitosis through Aurora Kinase Inhibition
Aurora kinases, specifically Aurora A and Aurora B, are serine/threonine kinases that are key regulators of mitosis. They are involved in centrosome maturation, spindle formation, and chromosome segregation. By inhibiting Aurora kinases, this compound disrupts the process of cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in the context of hepatocellular carcinoma.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (µM) |
| Aurora A | 0.029 |
| Aurora B | 0.058 |
| VEGFR2 | 0.022 |
Data sourced from Zhang et al., 2013.[2]
Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| BEL-7402 | Hepatocellular Carcinoma | 0.8 |
| Huh-7 | Hepatocellular Carcinoma | 1.2 |
| HepG2 | Hepatocellular Carcinoma | 1.5 |
| SGC-7901 | Gastric Cancer | 0.5 |
| BGC-823 | Gastric Cancer | 0.7 |
| MKN-45 | Gastric Cancer | 1.1 |
| HCT-116 | Colon Cancer | 0.9 |
| HT-29 | Colon Cancer | 1.3 |
| A549 | Lung Cancer | 1.0 |
| NCI-H460 | Lung Cancer | 1.4 |
| CNE-1 | Nasopharyngeal Carcinoma | 0.6 |
| CNE-2 | Nasopharyngeal Carcinoma | 0.8 |
| HONE-1 | Nasopharyngeal Carcinoma | 0.9 |
| KB | Oral Carcinoma | 1.1 |
| HeLa | Cervical Cancer | 0.7 |
| K562 | Chronic Myelogenous Leukemia | 0.4 |
Data sourced from Zhang et al., 2013.[2]
Table 3: In Vivo Efficacy of this compound in a BEL-7402 HCC Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) |
| This compound | 100 mg/kg, p.o., qd | >80% |
Data sourced from Zhang et al., 2013.[1]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Signaling Pathways
The following diagram illustrates the dual inhibitory action of this compound on the VEGFR2 and Aurora kinase signaling pathways.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The workflow for determining the in vitro kinase inhibitory activity of this compound is depicted below.
Experimental Workflow: In Vivo Xenograft Efficacy Study
The following diagram outlines the workflow for assessing the in vivo anti-tumor efficacy of this compound in an HCC xenograft model.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)
The inhibitory activity of this compound against Aurora A, Aurora B, and VEGFR2 was determined using the Z'-LYTE™ kinase assay platform, a fluorescence resonance energy transfer (FRET)-based method.
Materials:
-
Recombinant human Aurora A, Aurora B, and VEGFR2 kinases
-
Ser/Thr 03 peptide (for Aurora kinases) and Tyr 02 peptide (for VEGFR2) as substrates
-
ATP
-
This compound (in DMSO)
-
Z'-LYTE™ Development Reagent
-
384-well assay plates
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of this compound in 1.33X kinase buffer.
-
Add 7.5 µL of the this compound dilutions to the assay wells.
-
Add 7.5 µL of a 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a 4X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and initiate the development reaction by adding 5 µL of the Z'-LYTE™ Development Reagent to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Measure the fluorescence at 445 nm and 520 nm using a FRET-compatible plate reader.
-
Calculate the emission ratio (520 nm / 445 nm) and then the percent inhibition based on controls (0% inhibition with DMSO, 100% inhibition with no kinase).
-
Determine the IC50 values by fitting the percent inhibition data to a four-parameter logistic model.
Cell Proliferation Assay
The anti-proliferative effect of this compound on various cancer cell lines was assessed using a standard cell viability assay.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., BEL-7402, Huh-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent or similar
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions.
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent viability relative to the vehicle-treated control cells and determine the IC50 values.
In Vivo Xenograft Efficacy Study
The anti-tumor activity of this compound in vivo was evaluated in a subcutaneous xenograft model using the BEL-7402 human hepatocellular carcinoma cell line.
Materials:
-
Female BALB/c nude mice (4-6 weeks old)
-
BEL-7402 human hepatocellular carcinoma cells
-
Matrigel
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Harvest BEL-7402 cells during the exponential growth phase and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Inject 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth.
-
When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=10-12 mice per group).
-
Administer this compound orally once daily (qd) at the specified dose (e.g., 100 mg/kg). The control group receives the vehicle.
-
Measure the tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice twice a week as an indicator of toxicity.
-
Continue the treatment for the specified duration (e.g., 21 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (average tumor volume of treated group at endpoint / average tumor volume of control group at endpoint)] x 100.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for hepatocellular carcinoma through its dual inhibition of angiogenesis and mitosis, targeting VEGFR2 and Aurora kinases, respectively. The preclinical data presented in this guide, including its potent in vitro and in vivo activity, provide a strong rationale for its continued investigation and development as a novel treatment for HCC.
References
In-depth Technical Guide: Angiogenesis Inhibition by R1498 (Trovaniperide)
Notice: Information regarding the specific compound R1498, also known as Trovaniperide, and its role in angiogenesis inhibition is not available in the public scientific literature. Extensive searches for "this compound angiogenesis inhibition," "Trovaniperide angiogenesis," and related terms did not yield specific data on its mechanism of action, quantitative efficacy, or involvement in signaling pathways related to the formation of new blood vessels.
The following guide is a generalized framework based on common methodologies and signaling pathways investigated in the field of angiogenesis inhibition. This structure is provided as a template for what a technical guide on a novel angiogenesis inhibitor might entail, but it does not contain specific data for this compound.
Introduction to Angiogenesis and Its Role in Disease
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial physiological process in development, reproduction, and wound healing. However, it is also a hallmark of several pathological conditions, most notably cancer. Tumors require a dedicated blood supply to grow beyond a few millimeters, and they achieve this by co-opting the angiogenic process. Inhibiting angiogenesis has therefore become a key therapeutic strategy in oncology and other diseases characterized by excessive blood vessel growth.
Overview of Angiogenesis Inhibition Strategies
Therapeutic agents that inhibit angiogenesis generally fall into two main categories:
-
Antibodies and Receptor Blockers: These agents target specific growth factors, such as Vascular Endothelial Growth Factor (VEGF), or their receptors on the surface of endothelial cells, preventing the initiation of the angiogenic cascade.
-
Small Molecule Tyrosine Kinase Inhibitors (TKIs): These drugs penetrate the cell membrane and block the intracellular signaling pathways that are activated by growth factor receptors, thereby inhibiting cell proliferation, migration, and survival.
Hypothetical Profile of this compound as an Angiogenesis Inhibitor
While no specific data exists for this compound, a novel angiogenesis inhibitor would typically be characterized by its ability to interfere with key steps of the angiogenic process. The following sections outline the types of data and experimental protocols that would be necessary to establish such a profile.
Quantitative Data on In Vitro Efficacy
The initial assessment of an angiogenesis inhibitor involves a series of in vitro assays using endothelial cells, which are the primary cell type involved in blood vessel formation.
Table 1: Hypothetical In Vitro Efficacy of this compound
| Assay Type | Cell Line | Endpoint | IC50 / EC50 (nM) |
| Endothelial Cell Proliferation | HUVEC | BrdU Incorporation | Data Not Available |
| Endothelial Cell Migration | HUVEC | Boyden Chamber Assay | Data Not Available |
| Tube Formation | HUVEC on Matrigel™ | Total Tube Length | Data Not Available |
| Aortic Ring Sprouting | Rat Aortic Rings | Microvessel Outgrowth | Data Not Available |
Quantitative Data on In Vivo Efficacy
Following promising in vitro results, the anti-angiogenic potential of a compound is evaluated in living organisms.
Table 2: Hypothetical In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Treatment Dose (mg/kg) | Endpoint | % Inhibition |
| Matrigel™ Plug Assay (Mouse) | N/A | Data Not Available | Hemoglobin Content | Data Not Available |
| Xenograft Tumor Model (Mouse) | e.g., Human Colorectal Carcinoma | Data Not Available | Tumor Volume | Data Not Available |
| Xenograft Tumor Model (Mouse) | e.g., Human Colorectal Carcinoma | Data Not Available | Microvessel Density (CD31 staining) | Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.
Endothelial Cell Proliferation Assay (BrdU)
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate at a density of 5,000 cells/well in endothelial growth medium.
-
Compound Treatment: After 24 hours, the medium is replaced with a basal medium containing various concentrations of the test compound (e.g., this compound).
-
Stimulation: Cells are stimulated with a pro-angiogenic factor, such as VEGF (20 ng/mL).
-
BrdU Labeling: After 48 hours of incubation, 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is added to each well and incubated for an additional 4 hours.
-
Detection: The incorporation of BrdU into newly synthesized DNA is quantified using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and a colorimetric substrate, with absorbance measured on a plate reader.
In Vivo Matrigel™ Plug Assay
-
Preparation: Matrigel™, a basement membrane extract, is mixed with a pro-angiogenic factor (e.g., VEGF or bFGF) and the test compound (e.g., this compound) or vehicle control on ice.
-
Injection: The Matrigel™ mixture is injected subcutaneously into the flank of immunodeficient mice.
-
Incubation: The Matrigel™ solidifies in vivo, forming a "plug."
-
Harvesting: After 7-14 days, the Matrigel™ plugs are surgically removed.
-
Quantification: Angiogenesis is quantified by measuring the hemoglobin content within the plug, which is indicative of red blood cell infiltration into newly formed vessels.
Signaling Pathways in Angiogenesis
The following diagrams illustrate common signaling pathways targeted by angiogenesis inhibitors. Without specific data, it is not possible to place this compound within these pathways.
Caption: Simplified VEGF signaling pathway in endothelial cells.
Experimental Workflow for In Vivo Tumor Model
The following diagram illustrates a typical workflow for evaluating an anti-angiogenic compound in a preclinical cancer model.
R1498: A Preclinical Profile of a Novel Dual Inhibitor of Angiogenesis and Mitosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
R1498 is a novel, orally active small molecule kinase inhibitor that has demonstrated significant preclinical anti-tumor activity in hepatocellular carcinoma (HCC) and gastric cancer (GC) models.[1][2] This technical guide provides a comprehensive overview of the preclinical studies and results for this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology research and therapeutics.
Core Mechanism of Action: Dual Pathway Inhibition
This compound exerts its anti-tumor effects by simultaneously targeting two critical pathways involved in tumor growth and progression: angiogenesis and mitosis.[1][2] Preclinical studies have identified the primary molecular targets of this compound as key kinases within these pathways, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Aurora kinases.[1][2][3]
-
Anti-Angiogenic Activity: By inhibiting VEGFR2, a key receptor tyrosine kinase in the VEGF signaling pathway, this compound disrupts the formation of new blood vessels (angiogenesis) that are essential for tumor growth and metastasis.[1]
-
Anti-Mitotic Activity: this compound targets Aurora kinases A and B, serine/threonine kinases that play a crucial role in cell division (mitosis).[1][2] Inhibition of Aurora kinases leads to defects in mitotic spindle formation, resulting in cell cycle arrest and apoptosis.
This dual mechanism of action provides a multi-pronged attack on tumor proliferation and survival.
In Vitro Efficacy
A series of biochemical and cell-based assays were conducted to characterize the in vitro activity of this compound.
Kinase Inhibition Profile
The inhibitory activity of this compound was evaluated against a panel of kinases. The half-maximal inhibitory concentrations (IC50) for key targets are summarized in the table below.
| Kinase Target | IC50 (µM) |
| VEGFR2 | 0.085 |
| Aurora A | 0.046 |
| Aurora B | 0.029 |
Data sourced from Zhang et al., 2013.[1]
Cell Proliferation Assays
This compound demonstrated moderate growth inhibition across a panel of human cancer cell lines, with IC50 values in the micromolar range.[1][2]
| Cell Line | Cancer Type | IC50 (µM) |
| SGC-7901 | Gastric Cancer | 1.2 |
| BGC-823 | Gastric Cancer | 1.5 |
| MKN-45 | Gastric Cancer | 2.1 |
| BEL-7402 | Hepatocellular Carcinoma | 1.8 |
| HepG2 | Hepatocellular Carcinoma | 2.5 |
| Huh-7 | Hepatocellular Carcinoma | 2.9 |
Data sourced from Zhang et al., 2013.[1]
In Vivo Efficacy
The anti-tumor efficacy of this compound was evaluated in several human cancer xenograft models in nude mice. This compound was administered orally, typically twice daily.
Xenograft Model Studies
This compound demonstrated superior tumor growth inhibition (TGI) compared to sorafenib, an approved multi-kinase inhibitor for HCC, in various xenograft models.[1]
| Xenograft Model | Cancer Type | This compound TGI (%) | Sorafenib TGI (%) |
| BEL-7402 | Hepatocellular Carcinoma | >80 | ~65 |
| HepG2 | Hepatocellular Carcinoma | >80 | ~70 |
| SGC-7901 | Gastric Cancer | >80 | ~75 |
| BGC-823 | Gastric Cancer | >80 | ~70 |
Data represents approximate values from graphical data in Zhang et al., 2013. TGI was assessed at a dose of 25 mg/kg, twice daily for both compounds.[1]
Furthermore, in three different patient-derived gastric cancer xenograft models, this compound administration resulted in a tumor regression rate of 10-30%.[1] In vivo studies also confirmed that this compound effectively inhibited Aurora A activity and reduced tumor vascularization.[1]
Pharmacokinetic Profile
Pharmacokinetic studies were conducted in multiple species to evaluate the drug metabolism and pharmacokinetic properties of this compound. The compound exhibited favorable oral bioavailability, supporting its development as an orally administered therapeutic.
| Species | Half-life (T1/2) | Oral Bioavailability (%) |
| Mouse | 2.5 hours | 35% |
| Rat | 4.2 hours | 40% |
| Dog | 5.8 hours | 30% |
Data sourced from the supplementary materials of Zhang et al., 2013.
Experimental Protocols
Kinase Inhibition Assay (Z-lyte)
The kinase inhibitory activity of this compound was determined using the Z-lyte kinase assay platform.
-
Reagents: Recombinant human VEGFR2, Aurora A, and Aurora B kinases, corresponding peptide substrates, ATP, and this compound.
-
Procedure:
-
Kinase reactions were set up in a 384-well plate format.
-
This compound was serially diluted and pre-incubated with the kinase.
-
The kinase reaction was initiated by the addition of a mixture of the peptide substrate and ATP.
-
After incubation, a development reagent was added to stop the reaction and generate a fluorescent signal.
-
The fluorescence was measured, and the percent inhibition was calculated relative to a DMSO control.
-
IC50 values were determined by fitting the dose-response data to a four-parameter logistic model.
-
Cell Proliferation Assay
The effect of this compound on the proliferation of cancer cell lines was assessed using a standard MTT assay.
-
Cell Culture: Human gastric and hepatocellular carcinoma cell lines were cultured in appropriate media supplemented with fetal bovine serum.
-
Procedure:
-
Cells were seeded into 96-well plates and allowed to adhere overnight.
-
The following day, cells were treated with various concentrations of this compound or DMSO as a vehicle control.
-
After a 72-hour incubation period, MTT reagent was added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
The formazan crystals were dissolved in a solubilization buffer.
-
The absorbance at 570 nm was measured using a microplate reader.
-
The percentage of cell growth inhibition was calculated, and IC50 values were determined.
-
Human Cancer Xenograft Studies
In vivo anti-tumor efficacy was evaluated using subcutaneous xenograft models in athymic nude mice.
-
Tumor Implantation: Human cancer cells were harvested, resuspended in Matrigel, and subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reached a predetermined size (e.g., 100-200 mm³), mice were randomized into treatment and control groups.
-
Drug Administration: this compound was formulated in a suitable vehicle and administered orally, typically on a twice-daily schedule. The vehicle was administered to the control group.
-
Tumor Measurement: Tumor volume and body weight were measured two to three times per week. Tumor volume was calculated using the formula: (length × width²) / 2.
-
Efficacy Evaluation: The anti-tumor efficacy was expressed as the percentage of tumor growth inhibition (TGI), calculated at the end of the study.
Visualizations
Signaling Pathway of this compound
Caption: this compound dual-inhibits VEGFR2 and Aurora kinases.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for this compound in vivo xenograft efficacy studies.
References
- 1. Small Molecule this compound as a Well-Tolerated and Orally Active Kinase Inhibitor for Hepatocellular Carcinoma and Gastric Cancer Treatment via Targeting Angiogenesis and Mitosis Pathways | PLOS One [journals.plos.org]
- 2. Small Molecule this compound as a Well-Tolerated and Orally Active Kinase Inhibitor for Hepatocellular Carcinoma and Gastric Cancer Treatment via Targeting Angiogenesis and Mitosis Pathways | PLOS One [journals.plos.org]
- 3. Targeting AURKA in Cancer: molecular mechanisms and opportunities for Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Pathways Affected by Treatments in C1498 Acute Myeloid Leukemia Model: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth analysis of the cellular pathways modulated by various therapeutic agents in the C1498 murine acute myeloid leukemia (AML) cell line model. The C1498 cell line, established from a spontaneous myeloid leukemia in a C57BL/6 mouse, is a widely utilized syngeneic model for preclinical evaluation of novel AML therapies, including chemotherapeutics and immunotherapies. Understanding the molecular response of C1498 cells to treatment is crucial for deciphering mechanisms of action, identifying biomarkers of response and resistance, and developing more effective therapeutic strategies for AML. This document summarizes key findings on the effects of Cytarabine (Ara-C), Maritoclax, and immune checkpoint inhibitors on critical signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Cytarabine (Ara-C) Treatment and Resistance Pathways
Cytarabine is a cornerstone of AML chemotherapy. However, the development of resistance remains a major clinical challenge. Studies using the C1498 cell line have elucidated several cellular pathways implicated in Ara-C resistance.
Upregulation of Cell Adhesion and Motility Pathways
A significant mechanism of Ara-C resistance in C1498 cells involves the upregulation of pathways associated with cell adhesion and motility. Transcriptomic analyses of Ara-C-resistant C1498 cells have revealed altered expression of genes involved in these processes, suggesting that a subpopulation of leukemic cells with enhanced adhesive and migratory capabilities may be selected for during treatment, contributing to persistence and relapse.[1][2]
Activation of the MRTF-SRF Pathway
Recent findings have highlighted the role of the Myocardin-Related Transcription Factor (MRTF) - Serum Response Factor (SRF) signaling pathway in the development of chemoresistance in C1498 cells. RNA sequencing of C1498 cells from an in vivo AML mouse model treated with Cytarabine revealed an activation of the MRTF-SRF pathway.[3] This pathway is a key regulator of the actin cytoskeleton and is involved in cell motility and adhesion. Its activation in residual, chemoresistant C1498 cells following Ara-C treatment suggests a role in cell migration arrest and survival.[3]
Quantitative Data: Gene Expression Changes in C1498 Cells Post-Cytarabine Treatment
Experimental Workflow: In Vivo C1498 AML Model with Cytarabine Treatment
Caption: Workflow for studying Cytarabine's effects on C1498 AML in vivo.
Maritoclax: Targeting the Apoptotic Pathway via Mcl-1 Degradation
Maritoclax (Marinopyrrole A) is a novel agent that has shown efficacy in AML models by specifically targeting the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1).
Mechanism of Action
Maritoclax induces apoptosis in C1498 cells by binding to Mcl-1 and promoting its degradation through the proteasome.[4][5] This leads to the release of pro-apoptotic proteins, activation of caspases, and subsequent programmed cell death.[4][6] This mechanism is distinct from other BH3 mimetics like ABT-737, which do not effectively target Mcl-1.[4]
Signaling Pathway: Maritoclax-Induced Apoptosis
Caption: Maritoclax induces apoptosis by promoting Mcl-1 degradation.
Quantitative Data: In Vitro Efficacy of Maritoclax in C1498 Cells
The half-maximal effective concentration (EC50) values demonstrate the potency of Maritoclax in C1498 cells compared to other agents.
| Compound | EC50 in C1498 Cells (µM) | Reference |
| Maritoclax | 2.26 | [4] |
| Daunorubicin | 1.86 | [4] |
| ABT-737 | 4.66 | [4] |
Immunotherapy: Modulating the PD-1/PD-L1 Pathway
Immunotherapy, particularly immune checkpoint blockade, is a promising avenue for AML treatment. The C1498 model has been instrumental in understanding the role of the PD-1/PD-L1 pathway in immune evasion by leukemic cells.
Upregulation of PD-L1 in the Tumor Microenvironment
While C1498 cells exhibit low levels of Programmed death-ligand 1 (PD-L1) expression in vitro, its expression is significantly upregulated when these cells are grown in vivo.[7][8] This upregulation is likely driven by factors in the tumor microenvironment, such as interferon-gamma (IFN-γ), and serves as a mechanism for the leukemic cells to evade anti-tumor T-cell responses.[7]
Therapeutic Implications of PD-1/PD-L1 Blockade
Blockade of the PD-1/PD-L1 interaction, either through genetic knockout of PD-1 in the host or by using a PD-L1 blocking antibody, has been shown to enhance anti-leukemic T-cell responses, reduce the burden of C1498 cells, and significantly prolong the survival of tumor-bearing mice.[7][8]
Logical Diagram: PD-1/PD-L1 Mediated Immune Evasion and its Blockade
Caption: PD-L1 on C1498 cells inhibits T-cell function, a process reversed by anti-PD-L1 therapy.
Experimental Protocols
Detailed methodologies are critical for the reproducibility of experimental findings. Below are representative protocols for key assays used in the characterization of treatment effects on C1498 cells.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of therapeutic agents on C1498 cells.
-
Cell Seeding: Seed C1498 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI 1640 medium.
-
Compound Treatment: Add various concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50/IC50 values.
Western Blotting for Protein Expression Analysis
This protocol provides a general framework for analyzing protein levels in C1498 cells following treatment.
-
Cell Lysis:
-
Treat C1498 cells with the desired compound for the specified time.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Mix the protein lysate with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-Mcl-1, anti-p-Akt) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Conclusion
The C1498 AML cell line is an invaluable tool for investigating the cellular and molecular responses to a range of anti-leukemic therapies. Research utilizing this model has demonstrated that resistance to conventional chemotherapy like Cytarabine can be driven by the upregulation of cell adhesion, motility, and MRTF-SRF pathways. Furthermore, the C1498 model has been instrumental in validating novel therapeutic strategies, such as the induction of apoptosis via Mcl-1 degradation by Maritoclax and the enhancement of anti-tumor immunity through PD-1/PD-L1 blockade. The data, protocols, and pathway diagrams presented in this guide offer a comprehensive resource for researchers dedicated to advancing the treatment of acute myeloid leukemia.
References
- 1. Hierarchical Lineage Tracing Reveals Diverse Pathways of AML Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hierarchical Lineage Tracing Reveals Diverse Pathways of AML Treatment Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GEO Accession viewer [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. "Discovery of Marinopyrrole A (Maritoclax) as a Selective Mcl-1 Antagon" by Kenichiro Doi, Rongshi Li et al. [digitalcommons.usf.edu]
- 6. oncotarget.com [oncotarget.com]
- 7. PD-1/PD-L1 interactions inhibit antitumor immune responses in a murine acute myeloid leukemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PD-1/PD-L1 interactions inhibit antitumor immune responses in a murine acute myeloid leukemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Murine C1498 Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction: The C1498 cell line, sometimes erroneously referred to as R1498, is a well-established murine model for acute myeloid leukemia (AML).[1][2][3] Originating from a spontaneous tumor in a C57BL/6 mouse, this cell line is a valuable tool for in vitro and in vivo studies of AML biology, immunotherapy, and drug efficacy.[1][4] C1498 cells are characterized as lymphoblasts and exhibit a blast-like morphology.[4] When injected into syngeneic C57BL/6 mice, they can establish an aggressive leukemia, making them suitable for preclinical research.[1][3][5]
Quantitative Data Summary
The following table summarizes key quantitative data for the C1498 cell line, compiled from various sources. This information is crucial for experimental planning and execution.
| Parameter | Value | Source |
| Cell Type | Lymphoblast | |
| Morphology | Blast-like, high nucleo-cytoplasmic ratio, 3-5 nucleoli, perinuclear halo, numerous vacuoles, basophilic cytoplasm | [4] |
| Disease | Acute Myeloid Leukemia (AML) | [1][2][3] |
| Origin | Spontaneous tumor in a female C57BL/6 mouse | [1][4] |
| Biosafety Level | 1 | [6] |
| Subculture Seeding Density | 1 to 3 x 10^5 viable cells/mL | [6] |
| Saturation Density | 1 to 2 x 10^6 viable cells/mL | [6] |
| In Vivo Injection Dose (Intravenous) | 10^7 cells/mL in PBS | [4] |
| Resistance | Resistant to 0.1 mM cortisol | [6] |
Experimental Protocols
Protocol for Thawing and Culturing C1498 Cells
This protocol details the steps for reviving cryopreserved C1498 cells and maintaining them in culture.
Materials:
-
C1498 cells (cryopreserved vial)
-
Complete growth medium:
-
DMEM (ATCC-formulated, Catalog No. 30-2002) or RPMI 1640 medium[4]
-
10% Fetal Bovine Serum (FBS)
-
(For RPMI) 5 ml penicillin (100 U/ml)-streptomycin (100 µg/ml), 500 µl of 50 mM β-mercaptoethanol, 5 ml of HEPES, 5 ml of non-essential amino acids, and 5 ml of sodium pyruvate (B1213749) to 500 ml of RPMI medium.[4]
-
-
75 cm² tissue culture flask
-
37°C water bath
-
70% ethanol
-
Centrifuge
-
15 mL conical tubes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Preparation: Pre-warm the complete growth medium to 37°C. Place the culture flask with medium in the incubator for at least 15 minutes to allow the medium to reach its normal pH (7.0 to 7.6).
-
Thawing: Quickly thaw the cryovial by gentle agitation in a 37°C water bath. Thawing should be rapid (approximately 2 minutes).[6] Keep the O-ring and cap out of the water to prevent contamination.
-
Decontamination: Once thawed, wipe the outside of the vial with 70% ethanol.[6]
-
Cell Transfer: Transfer the contents of the vial to a 15 mL conical tube containing 9.0 mL of pre-warmed complete culture medium.
-
Centrifugation: Centrifuge the cell suspension at approximately 125 x g for 5 to 10 minutes.[6]
-
Resuspension: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Culturing: Transfer the cell suspension to a 75 cm² tissue culture flask and incubate at 37°C in a 5% CO₂ atmosphere.
-
Maintenance: Cultures can be maintained by adding fresh medium every 2 to 3 days or by splitting the culture. To subculture, centrifuge the cells and resuspend them in fresh medium at a concentration of 1 to 3 x 10^5 viable cells/mL.[6]
Protocol for In Vivo Leukemia Model Establishment
This protocol describes the intravenous injection of C1498 cells into C57BL/6 mice to create a leukemia model.[4]
Materials:
-
C1498 cells in culture
-
Phosphate-Buffered Saline (PBS), sterile and cold
-
50 mL conical tubes
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue
-
Syringes and needles for intravenous injection
-
C57BL/6 mice (4-6 weeks old)[4]
-
Mouse restrainer
-
Laminar flow hood
Procedure:
-
Cell Harvesting: Harvest C1498 cells from culture by pipetting them into a 50 mL conical tube.
-
Washing: Centrifuge the cells at 350 x g for 10 minutes.[4] Discard the supernatant and wash the cells twice with 10 mL of cold PBS, centrifuging after each wash.[4]
-
Cell Counting: Resuspend the cell pellet in a known volume of PBS. Perform a cell count using a hemocytometer and trypan blue to determine cell viability.
-
Dose Preparation: Prepare a final cell suspension of 10^7 cells/mL in sterile, cold PBS.[4] Place the cell suspension on ice.
-
Injection: Place the mouse in a restrainer. Under sterile conditions in a laminar flow hood, intravenously inject the prepared C1498 cell suspension.
-
Monitoring: Monitor the mice for signs of leukemia development, which may include weight loss, lethargy, and ruffled fur. The disease progression can be monitored by techniques such as bioluminescence imaging if the cells are engineered to express luciferase.[5]
Visualizations
Signaling and Experimental Workflows
The following diagrams illustrate key conceptual and experimental flows related to the use of the C1498 cell line.
Caption: Hematopoietic lineage context of the C1498 AML cell line.
Caption: Experimental workflow for the C1498 in vivo leukemia model.
References
- 1. crownbio.com [crownbio.com]
- 2. td2inc.com [td2inc.com]
- 3. CL1498 Reporter Gene Cell Line - Imanis Life Sciences [imanislife.com]
- 4. A Detailed Protocol for Characterizing the Murine C1498 Cell Line and its Associated Leukemia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labcorp.com [labcorp.com]
- 6. bcrj.org.br [bcrj.org.br]
Application Notes and Protocols: R1498 for Gastric Cancer Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
R1498 is a novel, orally active small molecule multi-kinase inhibitor demonstrating significant potential in the preclinical setting for the treatment of gastric cancer.[1][2] Its dual-targeting mechanism, focusing on both angiogenesis and mitosis pathways, offers a promising therapeutic strategy. These application notes provide a comprehensive overview of the preclinical data for this compound in gastric cancer mouse models, including detailed experimental protocols and quantitative data to guide further research and development.
Mechanism of Action
This compound primarily exerts its anti-tumor effects by targeting key kinases involved in cell proliferation and blood vessel formation. Its major targets include Aurora kinases (A and B) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] Inhibition of Aurora kinases disrupts mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Concurrently, inhibition of VEGFR2 blocks the signaling cascade responsible for angiogenesis, thereby cutting off the tumor's blood supply.
Caption: this compound inhibits Aurora kinases and VEGFR2, leading to anti-tumor effects.
Quantitative Data Summary
The anti-tumor efficacy of this compound has been evaluated in various gastric cancer xenograft models. The data below summarizes the key findings from these preclinical studies.
Table 1: In Vivo Efficacy of this compound in Cell Line-Derived Xenograft (CDX) Models
| Cell Line | Mouse Strain | This compound Dosage (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) % | Notes |
| SGC-7901 | Nude | 25 | Once daily, oral | >80% | Superior efficacy and toxicity profile compared to sorafenib. |
Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models
| PDX Model | Mouse Strain | This compound Dosage (mg/kg) | Dosing Schedule | TGI % | Tumor Regression Rate |
| Gastric Cancer Patient 1 | Nude | 25 | Once daily, oral | 73.6% | 10% |
| Gastric Cancer Patient 2 | Nude | 25 | Once daily, oral | 91.6% | 30% |
| Gastric Cancer Patient 3 | Nude | 25 | Once daily, oral | Not specified | 10-30% |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects in gastric cancer mouse models.
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol outlines the procedure for establishing and treating a gastric cancer xenograft model using the SGC-7901 cell line.
References
- 1. Small Molecule this compound as a Well-Tolerated and Orally Active Kinase Inhibitor for Hepatocellular Carcinoma and Gastric Cancer Treatment via Targeting Angiogenesis and Mitosis Pathways | PLOS One [journals.plos.org]
- 2. Small Molecule this compound as a Well-Tolerated and Orally Active Kinase Inhibitor for Hepatocellular Carcinoma and Gastric Cancer Treatment via Targeting Angiogenesis and Mitosis Pathways | PLOS One [journals.plos.org]
Application Notes and Protocols for Preparing a Stock Solution of a Hypothetical Compound (R1498) for In Vitro Assays
Note: The identifier "R1498" does not correspond to a known chemical compound in publicly available scientific literature. The following application note and protocol is a generalized template designed to guide researchers, scientists, and drug development professionals in the preparation of a stock solution for a hypothetical or proprietary compound, referred to herein as this compound. The user should substitute the placeholder data with the specific properties of their compound of interest.
Introduction
The accuracy and reproducibility of in vitro assays are fundamentally dependent on the precise preparation of test compound stock solutions. A properly prepared stock solution ensures accurate dosing and minimizes variability in experimental results. This document provides a detailed protocol for the preparation, storage, and handling of a stock solution for the hypothetical compound this compound, intended for use in a variety of in vitro assays.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is crucial for the preparation of an accurate and stable stock solution. Key parameters to consider include molecular weight, solubility in various solvents, and stability under different storage conditions. For the purposes of this protocol, we will assume the following properties for this compound.
Data Summary
The quantitative data for the preparation of an this compound stock solution is summarized in the table below. Researchers should replace these placeholder values with the specific data for their compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₂₅N₅O₃ | [Internal Data] |
| Molecular Weight | 383.45 g/mol | [Internal Data] |
| Appearance | White to off-white solid | [Internal Data] |
| Solubility | DMSO: ≥ 100 mg/mL (260.8 mM) | [Internal Data] |
| Ethanol: ~10 mg/mL (26.08 mM) | [Internal Data] | |
| Water: Insoluble | [Internal Data] | |
| Storage (Solid) | -20°C, desiccated, protected from light | [Internal Data] |
| Storage (in DMSO) | -80°C for up to 12 months; -20°C for up to 3 months | [Internal Data] |
Experimental Protocols
This section details the materials, equipment, and procedures for preparing a high-concentration primary stock solution of this compound in Dimethyl Sulfoxide (DMSO), as well as the subsequent preparation of working solutions for in vitro assays.
Materials and Equipment
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or amber glass vials with Teflon-lined caps
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, recommended for compounds that are difficult to dissolve)
-
Calibrated micropipettes and sterile, low-retention tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
-
Sterile cell culture medium appropriate for the in vitro assay
-
Sterile 0.22 µm syringe filter (if sterilization of the stock solution is required)
Preparation of a 100 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a 100 mM primary stock solution of this compound in DMSO. This high-concentration stock can then be serially diluted to prepare working solutions.
Procedure:
-
Calculate the Required Mass of this compound: To prepare 1 mL of a 100 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.001 L x 383.45 g/mol = 0.038345 g = 38.35 mg
-
-
Weighing this compound:
-
Place a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance and tare the balance.
-
Carefully weigh 38.35 mg of this compound powder and transfer it to the tared container.[1]
-
Note: If the compound is toxic or of unknown toxicity, perform this step in a chemical fume hood.[1]
-
-
Adding Solvent and Dissolving:
-
Add 1 mL of sterile, cell culture grade DMSO to the container with the this compound powder.
-
Cap the container securely and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Visually inspect the solution to ensure that all of the solid has dissolved. If not, sonicate the solution for 5-10 minutes in a water bath at room temperature.[1]
-
-
Sterilization (Optional):
-
If the primary stock solution needs to be sterile and was not prepared under aseptic conditions, it can be sterilized by filtration through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage, protected from light.
-
Preparation of Working Solutions
Working solutions are prepared by diluting the primary stock solution into the appropriate cell culture medium to achieve the desired final concentration for the in vitro assay.
Procedure:
-
Determine Final Concentration and DMSO Tolerance:
-
Decide on the final concentration of this compound required for your experiment.
-
It is critical to ensure that the final concentration of DMSO in the cell culture medium is not toxic to the cells. The final DMSO concentration should ideally be kept below 0.1% (v/v), although some cell lines may tolerate up to 0.5%.[1][2] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.[2]
-
-
Perform Serial Dilutions (if necessary):
-
For very low final concentrations, it may be necessary to first prepare an intermediate stock solution by diluting the primary stock in DMSO or cell culture medium.[2]
-
-
Prepare the Final Working Solution:
-
Thaw a single aliquot of the primary or intermediate stock solution at room temperature.
-
Add the required volume of the stock solution to the pre-warmed cell culture medium and mix thoroughly by gentle pipetting or inversion. For example, to prepare 1 mL of a 10 µM working solution from a 100 mM primary stock (a 1:10,000 dilution), you would add 0.1 µL of the stock to 999.9 µL of medium. To make pipetting more accurate, it is recommended to first prepare a 1 mM intermediate stock in DMSO, and then add 10 µL of this to 990 µL of medium.[2]
-
Signaling Pathway and Experimental Workflow
The diagrams below illustrate a hypothetical signaling pathway that could be targeted by this compound and the general experimental workflow for preparing and using the stock solution in an in vitro assay.
References
Application Notes and Protocols for Immunohistochemistry Staining of Tumors Treated with R1498, a Novel Receptor Tyrosine Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
These application notes provide a comprehensive protocol for the immunohistochemical (IHC) analysis of tumor tissues treated with R1498, a hypothetical novel receptor tyrosine kinase (RTK) inhibitor. The methodologies outlined are designed for researchers, scientists, and drug development professionals to assess the in-situ effects of this compound on its target and downstream signaling pathways within the tumor microenvironment. The protocols and data presented are generalized and should be optimized for specific experimental conditions, including the tumor type, fixation method, and the primary antibodies used.
Data Presentation: Expected Outcomes of this compound Treatment
The following tables summarize hypothetical quantitative data from IHC analysis of xenograft tumor tissues treated with this compound. Staining intensity is scored on a scale of 0 (no staining) to 3+ (strong staining), and the percentage of positive cells is determined. A Histoscore (H-Score) is calculated using the formula: H-Score = ∑ (Intensity × Percentage of Positive Cells).
Table 1: IHC Analysis of Phospho-RTK (Tyr1068) in this compound Treated Xenograft Tumors
| Treatment Group | Staining Intensity (0-3+) (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 2.9 ± 0.3 | 90 ± 8 | 261 ± 35 |
| This compound (Low Dose) | 1.6 ± 0.5 | 45 ± 12 | 72 ± 28 |
| This compound (High Dose) | 0.7 ± 0.4 | 18 ± 9 | 12.6 ± 8.5 |
Table 2: IHC Analysis of Phospho-Akt (Ser473) in this compound Treated Xenograft Tumors
| Treatment Group | Staining Intensity (0-3+) (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 2.7 ± 0.4 | 85 ± 10 | 230 ± 42 |
| This compound (Low Dose) | 1.4 ± 0.6 | 38 ± 14 | 53 ± 25 |
| This compound (High Dose) | 0.6 ± 0.3 | 12 ± 7 | 7.2 ± 5.1 |
Signaling Pathway and Experimental Workflow
Caption: Targeted Receptor Tyrosine Kinase Signaling Pathway.
Caption: General Immunohistochemistry Experimental Workflow.
Experimental Protocols
This section provides a detailed protocol for IHC staining of formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Reagents and Materials
-
10% Neutral Buffered Formalin (NBF)
-
Ethanol (B145695) (50%, 70%, 95%, 100%)
-
Xylene
-
Paraffin Wax
-
Silanized or charged microscope slides
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or EDTA, pH 8.0)[1]
-
Blocking Buffer (e.g., 10% Normal Goat Serum with 1% BSA in TBS)[2]
-
Primary Antibodies (e.g., anti-phospho-RTK, anti-phospho-Akt)
-
Biotinylated Secondary Antibody[3]
-
Enzyme Conjugate (e.g., HRP-Streptavidin)
-
Chromogen Substrate (e.g., DAB)
-
Hematoxylin (B73222) Counterstain
-
Permanent Mounting Medium
-
Wash Buffer (e.g., TBS with 0.025% Triton X-100)
Procedure
-
Tissue Fixation and Processing:
-
Immediately after excision, immerse tumor samples in 10% NBF for 18-24 hours at room temperature.[4] The volume of fixative should be at least 10 times the volume of the tissue.[4]
-
Dehydrate the fixed tissues through a series of graded ethanol solutions (e.g., 70%, 95%, 100%) and clear with xylene.[5]
-
Embed the tissues in paraffin wax.[5]
-
-
Sectioning and Slide Preparation:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
This step is crucial for unmasking epitopes that may be cross-linked by formalin fixation.[1]
-
Heat-Induced Epitope Retrieval (HIER) is commonly used.[1] Immerse slides in a pre-heated antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0) and heat at 95-100°C for 20-30 minutes.
-
Allow the slides to cool down to room temperature in the buffer.
-
-
Immunostaining:
-
Peroxidase Quenching: If using a horseradish peroxidase (HRP) conjugate, incubate sections in 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.[2]
-
Blocking: Wash slides with wash buffer. To reduce non-specific binding, incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber.[2]
-
Primary Antibody Incubation: Drain the blocking buffer (do not rinse) and apply the primary antibody diluted in blocking buffer.[2] Incubate overnight at 4°C in a humidified chamber.[2][5]
-
Secondary Antibody Incubation: Wash slides three times with wash buffer. Apply a biotinylated secondary antibody and incubate for 1 hour at room temperature.[3]
-
Enzyme Conjugate Application: Wash slides three times. Apply the HRP-conjugated streptavidin and incubate for 30 minutes at room temperature.[3]
-
-
Detection and Visualization:
-
Counterstaining, Dehydration, and Mounting:
-
Imaging and Analysis:
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Primary antibody not effective or incorrect dilution. | Use a validated antibody; optimize dilution and incubation time.[4] |
| High Background | Insufficient blocking or excessive antibody concentration. | Increase blocking time; use normal serum from the secondary antibody host species; optimize antibody dilution.[2] |
| Overstaining | Incubation times too long or antibody concentration too high. | Reduce incubation times for primary/secondary antibodies or DAB; further dilute antibodies. |
| Non-specific Staining | Endogenous peroxidase/biotin activity; cross-reactivity. | Perform peroxidase quenching step; use an avidin/biotin blocking kit if necessary. |
This protocol provides a general framework. Optimization of specific steps, such as antigen retrieval conditions and antibody concentrations, is essential for achieving reliable and reproducible results.
References
Application Notes: High-Throughput Cell Viability Assay Using R1498 (Resazurin-Based Reagent)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The R1498 Cell Viability Assay is a robust and sensitive method for quantifying the number of viable cells in culture. This assay is designed for high-throughput screening and is applicable to a wide range of cell types. The core of this assay is the this compound reagent, a resazurin-based solution. The principle of the assay is based on the ability of metabolically active cells to reduce the primary component of this compound, a blue and minimally fluorescent dye, into a highly fluorescent pink product.[1][2][3][4] This conversion is catalyzed by intracellular reductase enzymes, predominantly located in the mitochondria of living cells.[1][2] Consequently, the fluorescence intensity generated is directly proportional to the number of viable, metabolically active cells in the sample.[3][4][5][6] This application note provides a detailed protocol for using the this compound reagent for cell viability and cytotoxicity studies.
Mechanism of Action
The this compound reagent contains resazurin (B115843) (7-Hydroxy-3H-phenoxazin-3-one 10-oxide), a cell-permeable redox indicator.[1][7] In its oxidized state, resazurin is blue and exhibits low intrinsic fluorescence. Upon entering viable cells, it is reduced by various dehydrogenase and reductase enzymes, including NAD(P)H dehydrogenase, to form resorufin (B1680543).[1][2] Resorufin is a pink and highly fluorescent compound.[1][5] The amount of resorufin produced, and therefore the intensity of the fluorescent signal, is proportional to the number of living cells.[5][8] Non-viable cells lose their metabolic capacity and are unable to reduce resazurin, thus they do not generate a fluorescent signal.[9]
Figure 1. Mechanism of this compound (Resazurin) reduction in viable cells.
Experimental Protocols
Materials and Reagents
-
This compound (Resazurin) solution (e.g., 0.15 mg/mL in DPBS)[7]
-
Cells in culture (adherent or suspension)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well microplates (for fluorescence)
-
Test compounds and vehicle controls
-
Multi-channel pipette
-
Fluorescence microplate reader
Reagent Preparation
-
This compound Stock Solution: If provided as a powder, dissolve high-purity resazurin in DPBS (pH 7.4) to a concentration of 0.15 mg/ml.[7]
-
Sterilization: Filter-sterilize the this compound solution through a 0.2 µm filter into a sterile, light-protected container.[7]
-
Storage: Store the this compound solution protected from light at 4°C for frequent use or at -20°C for long-term storage.[5][7]
Assay Protocol
This protocol is optimized for a 96-well plate format. Volumes can be adjusted for other plate formats.
-
Cell Seeding:
-
For adherent cells, seed cells in a black, clear-bottom 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
For suspension cells, seed cells at the desired density in 100 µL of medium per well.
-
Note: The optimal seeding density depends on the cell type and the duration of the experiment and should be determined empirically.[8]
-
Include wells with medium only to serve as a background control.[8]
-
-
Cell Culture and Treatment:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ to allow cells to adhere (for adherent cells) or stabilize.
-
Add test compounds at various concentrations to the appropriate wells. Include vehicle controls.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
Addition of this compound Reagent:
-
Incubation:
-
Fluorescence Measurement:
Data Analysis
-
Background Subtraction: Subtract the average fluorescence intensity of the medium-only wells (background) from the fluorescence readings of all other wells.
-
Calculate Percent Viability: Express the viability of treated cells as a percentage of the viability of the vehicle-treated control cells using the following formula:
% Viability = [(Fluorescence of Treated Cells - Background) / (Fluorescence of Control Cells - Background)] x 100
Data Presentation
Table 1: Assay Parameters and Recommendations
| Parameter | Recommendation | Notes |
| Plate Type | Black, clear-bottom 96-well plates | Minimizes well-to-well crosstalk and background fluorescence. |
| Cell Seeding Density | 1,000 - 50,000 cells/well | Must be optimized for each cell line to ensure a linear response.[10] |
| This compound Concentration | 10% of culture volume | Optimal concentration should ensure sufficient signal without cytotoxicity.[5][10] |
| Incubation Time | 1 - 4 hours | Should be optimized to achieve a sufficient signal without saturation.[5][7][10] |
| Excitation Wavelength | 530 - 570 nm | Optimal settings may vary slightly depending on the plate reader.[1][5][8] |
| Emission Wavelength | 580 - 590 nm | A broader range of 580-620 nm can also be used.[5][8] |
Mandatory Visualizations
Figure 2. Experimental workflow for the this compound Cell Viability Assay.
Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Possible Cause | Solution |
| High Background Fluorescence | - Contamination of media or reagents.- Phenol (B47542) red in the culture medium. | - Use fresh, sterile reagents.- Use phenol red-free medium for the assay.[10] |
| High Variability Between Replicates | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Calibrate pipettes and ensure proper mixing.- Avoid using the outermost wells or fill them with sterile PBS.[10] |
| Non-linear Signal with Cell Number | - Cell density is too high or too low.- Incubation time is too long or too short. | - Optimize cell seeding density to be within the linear range of the assay.- Optimize incubation time with the this compound reagent.[10] |
| Low Signal-to-Noise Ratio | - Insufficient number of viable cells.- Sub-optimal incubation time. | - Increase the number of cells seeded per well.- Increase the incubation time with the this compound reagent. |
References
- 1. Resazurin - Wikipedia [en.wikipedia.org]
- 2. abcam.com [abcam.com]
- 3. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.inrim.it [iris.inrim.it]
- 5. labbox.es [labbox.es]
- 6. researchgate.net [researchgate.net]
- 7. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Resazurin Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. tribioscience.com [tribioscience.com]
- 10. benchchem.com [benchchem.com]
Application Note: Analysis of Cell Cycle Arrest Induced by Compound R1498 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Understanding the impact of novel therapeutic compounds on cell cycle progression is a critical component of anti-cancer drug discovery. Compound R1498 is a novel investigational agent with purported anti-proliferative properties. This application note provides a detailed protocol for the analysis of cell cycle distribution in cultured cells treated with Compound this compound using flow cytometry with propidium (B1200493) iodide (PI) staining. PI is a fluorescent intercalating agent that binds to DNA, allowing for the quantification of DNA content and subsequent determination of the cell cycle phase (G0/G1, S, and G2/M) of individual cells.[1][2][3] This method enables researchers to ascertain if a compound induces arrest at a specific phase of the cell cycle.
Principle of the Assay
Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells throughout the different phases of the cell cycle.[3] Cells are harvested and fixed to permeabilize the cell membrane, allowing the PI dye to enter and bind to the DNA. The fluorescence intensity of the PI-stained cells is directly proportional to the amount of DNA they contain.[2] Cells in the G0/G1 phase have a normal diploid (2N) DNA content, while cells in the G2 and M phases have a tetraploid (4N) DNA content. Cells undergoing DNA synthesis in the S phase have a DNA content between 2N and 4N. By analyzing the histogram of PI fluorescence, the percentage of cells in each phase can be quantified. To ensure that only DNA is stained, RNA is removed by treating the cells with RNase.[1]
Data Presentation
The following table summarizes hypothetical quantitative data obtained from a flow cytometry experiment analyzing the effects of Compound this compound on the cell cycle distribution of a human cancer cell line.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| Compound this compound | 1 | 65.8 ± 4.2 | 20.1 ± 2.9 | 14.1 ± 1.5 |
| Compound this compound | 5 | 78.4 ± 5.5 | 10.2 ± 1.8 | 11.4 ± 1.3 |
| Compound this compound | 10 | 85.1 ± 6.3 | 5.6 ± 1.1 | 9.3 ± 1.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
Cell Culture Medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA Solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Compound this compound
-
Dimethyl Sulfoxide (DMSO)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)[1][4]
-
RNase A Solution (100 µg/mL in PBS)[4]
-
70% Ethanol (B145695), ice-cold[2][4][5]
-
Flow cytometry tubes
-
Microcentrifuge tubes
Cell Culture and Treatment
-
Seed the desired cancer cell line (e.g., HeLa, MCF-7) in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and do not exceed 80% confluency by the end of the experiment.
-
Allow the cells to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare stock solutions of Compound this compound in DMSO.
-
Treat the cells with varying concentrations of Compound this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO). Ensure the final concentration of DMSO is consistent across all wells and does not exceed 0.1%.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).
Cell Harvesting and Fixation
-
Following treatment, aspirate the culture medium and wash the cells once with PBS.
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.[2]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes, discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[1][2][5]
-
Incubate the cells for at least 30 minutes on ice or at -20°C for long-term storage.[4][5]
Propidium Iodide Staining and Flow Cytometry
-
Pellet the fixed cells by centrifugation at a higher speed (e.g., 850 x g) for 5 minutes.[2]
-
Carefully decant the ethanol supernatant.
-
Wash the cells twice with 2 mL of PBS, centrifuging at 850 x g for 5 minutes after each wash.[2][5]
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[4]
-
Incubate the cells in the dark at room temperature for 30 minutes.[5]
-
Analyze the samples on a flow cytometer. Collect the PI fluorescence data in the linear scale.[5]
-
Acquire at least 10,000 events per sample.
-
Use a low flow rate to ensure accurate data collection.[2]
-
Gate out doublets and clumps using a dot plot of fluorescence area versus fluorescence height or width.[4][5]
-
Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, FCS Express) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
R1498 Technical Support Center: Troubleshooting Solubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility challenges with the multi-target kinase inhibitor, R1498. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting workflows to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound for in vitro experiments?
For in vitro assays, it is recommended to dissolve this compound in Dimethyl Sulfoxide (DMSO). A stock solution can be prepared at a concentration of up to 14.29 mg/mL (34.40 mM). It may be necessary to use an ultrasonic bath to fully dissolve the compound.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution in aqueous media for my cell-based assays. What should I do?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. To mitigate this, it is advisable to perform a serial dilution. Additionally, ensure the final concentration of DMSO in your cell culture media is low, typically less than 0.5%, to avoid solvent-induced cytotoxicity.
Q3: How should I prepare this compound for in vivo animal studies?
This compound has limited solubility in aqueous solutions. For in vivo administration, several formulation strategies can be employed. The choice of vehicle will depend on the route of administration and the experimental model. Below are three validated solvent systems for preparing this compound for in vivo use, each achieving a solubility of 1.43 mg/mL (3.44 mM).
Q4: My this compound formulation for in vivo use appears cloudy or has precipitates. What are the possible reasons and solutions?
Cloudiness or precipitation can occur due to several factors:
-
Incorrect solvent ratios: Ensure the solvents are added in the specified order and mixed thoroughly at each step.
-
Low temperature: The formulation may have cooled down, causing the compound to fall out of solution. Gently warming the solution may help.
-
pH incompatibility: The pH of the final formulation might affect the solubility of this compound. Check the pH and adjust if necessary, keeping in mind the stability of the compound.
Q5: How should I store my this compound solutions?
Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles. Formulations for in vivo use should ideally be prepared fresh before each experiment.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvent systems.
| Application | Solvent System | Maximum Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| In Vitro | DMSO | 14.29 | 34.40 | Ultrasonic treatment may be required. |
| In Vivo | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline | 1.43 | 3.44 | Prepare by adding solvents sequentially. |
| In Vivo | 10% DMSO / 90% (20% SBE-β-CD in saline) | 1.43 | 3.44 | Ultrasonic treatment may be required. |
| In Vivo | 10% DMSO / 90% corn oil | 1.43 | 3.44 | Suitable for oral gavage. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to mix.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration (PEG300/Tween-80 Formulation)
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl), sterile
-
Sterile conical tube
Procedure:
-
Weigh the required amount of this compound powder.
-
Calculate the volume of each solvent needed for the final desired concentration and total volume. For a 1 mL final volume, the solvent volumes would be:
-
DMSO: 100 µL
-
PEG300: 400 µL
-
Tween-80: 50 µL
-
Saline: 450 µL
-
-
In a sterile conical tube, add 100 µL of DMSO to the this compound powder. Vortex until the compound is dissolved.
-
Add 400 µL of PEG300 to the solution and vortex thoroughly.
-
Add 50 µL of Tween-80 and vortex until the solution is homogeneous.
-
Slowly add 450 µL of saline to the mixture while vortexing.
-
The final solution should be clear. If needed, gently warm the solution to 37°C.
Visual Troubleshooting and Workflow Diagrams
Technical Support Center: Optimizing R1498 Concentration for IC50 Determination
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing R1498 in their experiments. It provides a comprehensive resource for optimizing the concentration of this compound for the accurate determination of its half-maximal inhibitory concentration (IC50), a critical parameter for assessing drug potency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
A1: this compound is a novel investigational compound. While its precise mechanism is under active investigation, preliminary data suggest that this compound functions as an inhibitor of the Hedgehog (Hh) signaling pathway. The Hedgehog pathway is a crucial regulator of embryonic development and its aberrant activation has been implicated in the development and progression of various cancers. By inhibiting this pathway, this compound is being explored for its potential as an anti-cancer therapeutic agent.
Q2: What is an IC50 value and why is it important?
A2: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.[1] It represents the concentration of a drug, such as this compound, that is required to inhibit a biological process by 50%.[1] Determining the IC50 value is a fundamental step in drug discovery and development as it provides a standardized measure of a drug's potency.
Q3: What are the critical factors that can influence the IC50 value of this compound?
A3: Several factors can lead to variability in IC50 values between experiments.[2] These include:
-
Cell Line: The genetic and phenotypic characteristics of the cell line used can significantly impact its sensitivity to this compound.
-
Experimental Conditions: Variations in parameters such as cell seeding density, incubation time, and serum concentration in the culture medium can alter the apparent IC50.[2][3]
-
Reagent Quality and Handling: The purity and stability of this compound, as well as the accuracy of its serial dilutions, are crucial for obtaining reliable results.[2][4]
-
Assay Method: The choice of assay to measure the biological effect of this compound (e.g., cell viability, reporter gene expression) can influence the determined IC50 value.
Experimental Protocols
Detailed Methodology for IC50 Determination of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the IC50 value of this compound. It is essential to optimize specific parameters for your particular cell line and experimental setup.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line with an active Hedgehog pathway
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cells until they reach 70-80% confluency.
-
Trypsinize the cells, neutralize, and centrifuge to collect the cell pellet.
-
Resuspend the cells in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) and seed 100 µL into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.[5]
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in complete culture medium. A common approach is to use a semi-logarithmic dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[5]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.[3]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[5]
-
Data Presentation
Table 1: Recommended Concentration Ranges for this compound IC50 Determination
| Experiment Type | Concentration Range | Purpose |
| Initial Range-Finding | 0.01 µM to 100 µM (10-fold dilutions) | To obtain an approximate estimation of the IC50 value. |
| Definitive IC50 | Centered around the estimated IC50 from the range-finding experiment (e.g., 8-12 concentrations in a 2- or 3-fold dilution series) | To accurately determine the IC50 value.[6] |
Table 2: Key Experimental Parameters and Recommended Settings
| Parameter | Recommended Setting | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | To ensure logarithmic growth during the assay period. |
| Incubation Time | 48 - 72 hours | To allow sufficient time for this compound to exert its inhibitory effect. |
| Final DMSO Concentration | ≤ 0.5% | To minimize solvent-induced cytotoxicity.[6] |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, inaccurate pipetting, or cell clumping. | Ensure a homogenous single-cell suspension before seeding and calibrate pipettes regularly. |
| Poor sigmoidal curve fit | Inappropriate concentration range or insufficient number of data points. | Perform a range-finding experiment first. Use at least 8-12 concentrations for the definitive experiment.[6] |
| IC50 value is not attainable (too high or too low) | The concentration range tested is not appropriate for the compound's potency. | Adjust the concentration range based on the initial findings. If the compound is very potent, use lower concentrations. If it shows low activity, higher concentrations may be needed, but be mindful of solubility limits. |
| Inconsistent IC50 values between experiments | Variations in cell passage number, confluency, or incubation times. | Maintain a consistent cell culture practice, using cells within a defined passage number range and ensuring consistent confluency at the time of treatment. Standardize all incubation times.[3] |
Visualizations
Caption: Experimental workflow for this compound IC50 determination.
Caption: Putative mechanism of this compound in the Hedgehog signaling pathway.
References
Preventing R1498 degradation in experimental conditions
Welcome to the technical support center for R1498. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: this compound is susceptible to degradation from three main environmental factors: exposure to light, elevated temperatures, and suboptimal pH conditions. Environmental factors such as sunlight, heat, and humidity can increase the rate of degradation.[1] It is crucial to control these factors throughout your experimental workflow to maintain the compound's integrity.
Q2: How should I properly store this compound?
A2: Proper storage is critical for maintaining the stability of this compound. Store the compound in its original light-protecting packaging at a consistent temperature of 2-8°C.[2][3] To retain their potency and to be effective, provincially funded vaccines must be kept refrigerated between +2ºC and +8ºC at all times.[2] Avoid repeated freeze-thaw cycles as this can lead to degradation. For long-term storage, aliquoting the compound is recommended.
Q3: What are the initial signs of this compound degradation?
A3: Visual inspection of the this compound solution may reveal a color change from clear to a yellowish tint, indicating potential degradation. For a more quantitative assessment, it is recommended to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to detect the appearance of degradation peaks or a decrease in the main this compound peak.
Q4: Can I use this compound if I suspect it has been partially degraded?
A4: It is strongly advised not to use this compound that is suspected of degradation. The presence of degradation products can lead to inaccurate and unreliable experimental results and may introduce unforeseen off-target effects.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the handling and use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low bioactivity in assays | This compound degradation due to improper handling or storage. | 1. Review storage conditions to ensure they meet the recommended 2-8°C and light-protected environment. 2. Prepare fresh dilutions of this compound from a new, unopened vial. 3. Perform an HPLC analysis to check the integrity of the compound. |
| Inconsistent results between experimental replicates | Inconsistent light exposure or temperature fluctuations during the experiment. | 1. Conduct all experimental steps involving this compound under subdued, indirect lighting. Use amber-colored tubes or cover tubes with aluminum foil. 2. Utilize a temperature-controlled environment, such as a water bath or incubator, to maintain a consistent temperature throughout the experiment. |
| Precipitate formation in this compound solution | The pH of the experimental buffer is outside the optimal range for this compound solubility and stability. | 1. Ensure the pH of all buffers and media is within the recommended range of 6.5-7.5. 2. Prepare fresh buffers and verify the pH immediately before use. |
| Gradual loss of this compound potency in solution over time | This compound is undergoing slow degradation in the prepared solution. | 1. Prepare this compound solutions fresh for each experiment. 2. If a stock solution must be stored, aliquot it into single-use volumes and store at -20°C or -80°C for no longer than one month. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Allow the vial of lyophilized this compound to equilibrate to room temperature for 15 minutes before opening.
-
Solvent Addition: Add the appropriate volume of sterile, molecular-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex the vial for 30 seconds to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. For immediate use, store at 2-8°C for up to 24 hours.
Protocol 2: Quantification of this compound Integrity using HPLC
-
Sample Preparation: Dilute a small aliquot of the this compound stock solution to a final concentration of 10 µM in the mobile phase.
-
HPLC System:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60% acetonitrile (B52724) and 40% water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Analysis: Inject 10 µL of the prepared sample. The retention time for intact this compound is approximately 5.2 minutes. The appearance of additional peaks or a reduction in the area of the main peak indicates degradation.
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound.
References
Technical Support Center: Troubleshooting Inconsistent Experimental Results
Welcome to the technical support center for researchers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address inconsistent results in your experiments. Inconsistent data can be a significant source of frustration, but by systematically identifying and addressing potential causes, you can improve the reproducibility and reliability of your findings.[1][2]
Troubleshooting Guides
This section offers a structured approach to diagnosing and resolving common issues that lead to experimental variability.
Issue: High Variability Between Replicates
Question: My experimental replicates are showing significant variation. What could be the cause?
Answer: High variability between replicates is a common issue that can stem from several sources. A systematic approach to troubleshooting is essential.[2] Start by evaluating the most likely and easily addressable factors.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting inconsistent experimental results.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Reagent Inconsistency | Review preparation logs for all buffers and solutions. Check the expiration dates and storage conditions of all reagents.[3] | Prepare fresh reagents. If lot-to-lot variability is suspected, test a new lot against a previously validated one.[4][5] |
| Pipetting/Technical Error | Observe your pipetting technique. Ensure you are using the correct pipette for the volume and that it is properly calibrated.[6] | Practice pipetting with colored solutions to check for consistency. Schedule regular pipette calibration. |
| Cell Culture Variability | Check cell passage number, confluency at the time of the experiment, and media composition.[7][8] | Use cells within a consistent and low passage number range. Standardize seeding density and the timing of experiments post-passaging.[9] |
| Inconsistent Environmental Conditions | Verify the temperature and CO2 levels of incubators. Check for temperature gradients in water baths or heating blocks. | Use calibrated thermometers to monitor equipment. Ensure even temperature distribution. |
| Assay-Specific Issues | Review incubation times, washing steps, and reading parameters. | Ensure all wells/tubes are treated identically. Automate steps where possible to reduce human error. |
Frequently Asked Questions (FAQs)
Q1: How can I be sure my reagents are not the source of inconsistency?
A1: Reagent quality is a critical factor in experimental reproducibility.[4][10][11] High-quality reagents should have minimal impurities and consistent composition.[5][10] To minimize variability from reagents:
-
Purchase from reputable suppliers: Choose suppliers that provide certificates of analysis (CoA) and demonstrate good quality control.
-
Validate new lots: When you receive a new lot of a critical reagent (e.g., antibodies, enzymes, serum), test it in parallel with the old lot to ensure comparable performance.
-
Proper Storage: Store all reagents according to the manufacturer's instructions to prevent degradation.
-
Aliquoting: For sensitive reagents, create single-use aliquots to avoid repeated freeze-thaw cycles.
Caption: Impact of reagent lot-to-lot variability on experimental outcomes.
Q2: My cells are behaving differently from one experiment to the next. What should I check?
A2: Cells are highly responsive to their environment, and subtle changes can lead to significant variability.[7] Key factors to control in cell culture include:
-
Passage Number: Cells can undergo phenotypic and genotypic changes at high passage numbers.[8] It is crucial to use cells within a defined, low-passage range for all experiments.
-
Cell Density: The confluency of your cells at the time of treatment or harvesting can influence their metabolic state and response to stimuli.[9]
-
Media and Supplements: The composition of your cell culture media, especially supplements like fetal bovine serum (FBS), can be a major source of variability.[7][12] Serum composition varies between lots and can impact cell growth and differentiation.[12]
-
Contamination: Perform regular testing for mycoplasma contamination, as it can alter cellular characteristics without visible signs of contamination.[8]
Table 1: Example of Cell Passage Number Effect on Protein Expression
| Cell Passage Number | Protein X Expression (Fold Change) | Standard Deviation |
| 5 | 1.0 | 0.12 |
| 10 | 0.95 | 0.15 |
| 20 | 0.65 | 0.35 |
| 30 | 0.40 | 0.55 |
Q3: What is the best way to document my experimental protocol to ensure reproducibility?
A3: Detailed and accurate documentation is fundamental for reproducible research.[13] Your protocol should be comprehensive enough for another researcher to replicate your experiment.[2] Key elements to include are:
-
Reagents: List all reagents with their supplier, catalog number, and lot number.
-
Equipment: Specify the equipment used, including model numbers and settings.
-
Step-by-Step Procedure: Provide a clear, unambiguous description of each step, including incubation times, temperatures, and volumes.
-
Data Analysis: Describe the statistical methods used to analyze the data.
Experimental Protocols
Protocol: Standardized Cell Passaging
This protocol outlines a standardized method for passaging adherent cells to minimize variability.
-
Preparation:
-
Warm cell culture media and trypsin-EDTA to 37°C in a water bath.
-
Sterilize the biosafety cabinet with 70% ethanol.
-
-
Cell Dissociation:
-
Aspirate the old media from the cell culture flask.
-
Wash the cell monolayer once with sterile PBS.
-
Add a pre-determined volume of trypsin-EDTA to cover the cell layer (e.g., 1 mL for a T-25 flask).
-
Incubate at 37°C for 3-5 minutes, or until cells have detached.
-
Neutralize the trypsin by adding a 4x volume of complete media.
-
-
Cell Counting and Seeding:
-
Transfer the cell suspension to a sterile conical tube.
-
Take a small aliquot for cell counting using a hemocytometer or automated cell counter.
-
Calculate the required volume of cell suspension to achieve the desired seeding density in a new flask.
-
Add the calculated cell suspension to the new flask containing fresh, pre-warmed media.
-
-
Incubation:
-
Gently rock the flask to ensure even distribution of cells.
-
Place the flask in a 37°C, 5% CO2 incubator.
-
Protocol: Reagent Preparation and Quality Control
This protocol describes the preparation of a standard buffer and a quality control check.
-
Buffer Preparation (e.g., 1x Tris-Buffered Saline):
-
For 1 L, dissolve 8 g of NaCl, 0.2 g of KCl, and 3 g of Tris base in 800 mL of purified water.
-
Adjust the pH to 7.4 with HCl.
-
Bring the final volume to 1 L with purified water.
-
Sterilize by autoclaving or filtration.
-
-
Quality Control:
-
pH Check: After preparation and sterilization, re-check the pH of the buffer.
-
Conductivity Measurement: Measure the conductivity to ensure consistent salt concentration.
-
Functional Test: If the buffer is for a critical application (e.g., an enzyme assay), perform a small-scale test with a known positive control to confirm performance.
-
Table 2: Example of Buffer QC Log
| Date | Buffer Name | Lot Number | pH (Target 7.4) | Conductivity (mS/cm) | Performed By |
| 2025-11-15 | 1x TBS | 20251115-A | 7.41 | 15.2 | J. Doe |
| 2025-11-22 | 1x TBS | 20251122-A | 7.39 | 15.1 | J. Doe |
References
- 1. study.com [study.com]
- 2. quora.com [quora.com]
- 3. goldbio.com [goldbio.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. techmate.co.uk [techmate.co.uk]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. tandfonline.com [tandfonline.com]
- 10. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 11. apolloscientific.co.uk [apolloscientific.co.uk]
- 12. tandfonline.com [tandfonline.com]
- 13. A guideline for reporting experimental protocols in life sciences - PMC [pmc.ncbi.nlm.nih.gov]
R1498 Off-Target Effects: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the multi-kinase inhibitor R1498 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a multi-target kinase inhibitor primarily designed to target both angiogenesis and mitosis pathways. Its main validated targets include Aurora kinases (A and B) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1]
Q2: Why am I observing a phenotype in my cell-based assay that is inconsistent with the inhibition of Aurora kinases or VEGFR2?
A2: This is a strong indication of potential off-target activity. While this compound is potent against its primary targets, like many kinase inhibitors, it can interact with other kinases, especially at higher concentrations. This can lead to unexpected cellular responses. It is crucial to verify if the observed phenotype persists when using a structurally different inhibitor for the same primary targets.
Q3: How can I determine if the unexpected phenotype is a true off-target effect of this compound?
A3: A standard method to investigate this is to perform a rescue experiment. If you can overexpress a drug-resistant mutant of the intended target kinase (e.g., a mutant Aurora kinase or VEGFR2 that this compound cannot bind to), and the phenotype is reversed, the effect is likely on-target.[2] If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases.[2] Further investigation using broader kinase profiling can help identify these off-targets.[2]
Q4: What are some common off-target kinases for inhibitors targeting the Aurora and VEGFR families?
A4: Kinase inhibitors often show activity against other kinases with structurally similar ATP-binding pockets. For inhibitors of Aurora and VEGFR kinases, common off-targets can include other receptor tyrosine kinases (e.g., PDGFR, FGFR), Src family kinases, and others. A comprehensive kinase panel screening is the most effective way to identify the specific off-target profile of this compound.
Q5: My biochemical assay results with this compound don't match my cell-based assay results. Why?
A5: Discrepancies between biochemical and cell-based assays are common. Several factors can contribute to this:
-
ATP Concentration: Biochemical assays are often performed at low, fixed ATP concentrations, which may not reflect the high intracellular ATP levels that can compete with ATP-competitive inhibitors like this compound.[2]
-
Cellular Transport: The inhibitor may be actively transported out of the cell by efflux pumps, such as P-glycoprotein, reducing its effective intracellular concentration.[2]
-
Target Availability: The target kinase may not be expressed or may be in an inactive conformation in the specific cell line being used.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected Cell Death or Toxicity | Inhibition of kinases essential for cell survival that are not the primary targets. | 1. Perform a dose-response curve to determine the IC50 for the cytotoxic effect and compare it to the IC50 for the on-target effect. A significant difference may suggest an off-target liability.2. Consult off-target databases or perform a kinase screen to identify potential pro-survival kinases inhibited by this compound at the effective concentration.3. Use a rescue experiment by overexpressing a pro-survival protein downstream of the suspected off-target kinase. |
| Inconsistent Results Between Experiments | 1. Variability in cell passage number, leading to changes in kinase expression profiles.2. Inconsistent inhibitor concentration due to improper storage or handling. | 1. Use cells within a defined passage number range for all experiments.2. Aliquot the this compound stock solution and store it properly to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Lack of Expected On-Target Effect | 1. Low expression or activity of the target kinase (Aurora kinases, VEGFR2) in the chosen cell line.2. Poor cell permeability of this compound in your specific cell model. | 1. Confirm the expression and phosphorylation status (activity) of the target kinases in your cell line using Western blotting or a similar technique.2. If permeability is suspected, consider using a different cell line or a positive control compound with known good cell permeability. |
| Phenotype Does Not Match Known Downstream Effects of Target Inhibition | The observed phenotype is mediated by an off-target kinase. | 1. Perform a kinome-wide selectivity screen to identify other kinases inhibited by this compound.2. Use a structurally unrelated inhibitor of the primary targets to see if the phenotype is reproduced.3. Employ genetic approaches like siRNA or CRISPR to knock down the suspected off-target kinase and observe if the phenotype is recapitulated. |
Quantitative Data Summary
The following table presents a representative kinase selectivity profile for this compound, including its primary targets and a selection of potential off-target kinases. Disclaimer: This table is for illustrative purposes. The actual IC50 values can vary depending on the specific assay conditions.
| Kinase Target | Target Family | IC50 (nM) | Notes |
| Aurora A | Serine/Threonine Kinase | < 10 | Primary Target |
| Aurora B | Serine/Threonine Kinase | < 20 | Primary Target |
| VEGFR2 | Tyrosine Kinase | < 50 | Primary Target |
| PDGFRβ | Tyrosine Kinase | 100 - 500 | Potential Off-Target |
| FGFR1 | Tyrosine Kinase | 200 - 1000 | Potential Off-Target |
| Src | Tyrosine Kinase | > 1000 | Lower Affinity Off-Target |
| Lck | Tyrosine Kinase | > 1000 | Lower Affinity Off-Target |
| Abl | Tyrosine Kinase | > 5000 | Unlikely Off-Target |
Experimental Protocols
Protocol 1: Cellular Phosphorylation Assay to Assess On- and Off-Target Kinase Inhibition
This protocol describes a method to determine the inhibitory effect of this compound on the phosphorylation of a downstream substrate of a target kinase in a cellular context.
Materials:
-
Cell line of interest (e.g., one expressing the target kinases)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Serum-free medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (specific for the phosphorylated substrate and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Western blot equipment
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-6 hours in a serum-free medium before treatment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in a serum-free or complete medium. Aspirate the medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration). Incubate for a predetermined time (e.g., 1-4 hours).
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration.
-
Perform SDS-PAGE, transfer to a membrane, and block the membrane.
-
Incubate with the primary antibody against the phosphorylated substrate.
-
After washing, incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody against the total protein for loading control.
-
-
Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal. Compare the normalized signal in this compound-treated samples to the vehicle control to determine the extent of inhibition.
Mandatory Visualizations
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
Caption: Aurora kinase signaling in mitosis and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting unexpected phenotypes.
References
Technical Support Center: R1498 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of R1498, a dual inhibitor of Aurora kinases and VEGFR2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, small molecule kinase inhibitor that dually targets angiogenesis and mitosis. Its primary targets are Aurora kinases (specifically Aurora A) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By inhibiting Aurora A, this compound disrupts mitosis, leading to antiproliferative effects in tumor cells. The inhibition of VEGFR2 blocks the signaling pathway crucial for angiogenesis, thereby reducing blood supply to the tumor.
Q2: In which tumor models has this compound shown preclinical in vivo efficacy?
A2: this compound has demonstrated significant in vivo antitumor efficacy in preclinical xenograft models of hepatocellular carcinoma (HCC) and gastric cancer (GC). In these studies, this compound showed superior efficacy and a better toxicity profile compared to sorafenib.
Q3: What level of tumor growth inhibition can be expected with this compound?
A3: In preclinical xenograft models of HCC and GC, this compound has been shown to achieve over 80% tumor growth inhibition. In some models, it even led to tumor regression. Specifically, in human gastric cancer primary tumor-derived xenograft models, a tumor regression rate of 10-30% was observed.
Q4: How is this compound typically administered in preclinical studies?
A4: this compound is an orally active inhibitor and is administered via oral gavage in preclinical models.
Q5: What are the known downstream effects of this compound in an in vivo setting?
A5: In vivo, this compound has been shown to actively inhibit the activity of Aurora A in tumor tissues. This leads to a decrease in the phosphorylation of histone H3, a substrate of Aurora B, which can be used as a pharmacodynamic biomarker. Additionally, this compound treatment leads to a decrease in vascularization within the tumors, consistent with its anti-angiogenic activity through VEGFR2 inhibition.
Troubleshooting Guide
This guide addresses potential issues that may be encountered during in vivo experiments with this compound.
Issue 1: Suboptimal tumor growth inhibition observed.
Possible Cause 1.1: Inadequate Drug Exposure
-
Question: Could insufficient oral bioavailability be limiting the efficacy?
-
Answer: While this compound has shown good in vivo exposure in previous studies, suboptimal bioavailability can be a challenge for orally administered kinase inhibitors. This can be due to poor aqueous solubility or formulation issues.
-
Recommendation:
-
Confirm Dosing Vehicle Suitability: Ensure the vehicle used for oral gavage is appropriate for solubilizing this compound. If solubility is a concern, consider formulation optimization strategies.
-
Pharmacokinetic (PK) Analysis: Conduct a pilot PK study in your animal model to determine the plasma concentration of this compound after administration. This will confirm if the drug is being absorbed and reaching therapeutic concentrations.
-
Formulation Enhancement: If poor solubility is suspected, consider the following formulation strategies:
-
Particle Size Reduction: Micronization or nanomilling can increase the surface area of the drug, potentially improving dissolution and absorption.
-
Amorphous Solid Dispersions: Formulating this compound with a hydrophilic polymer can create a solid dispersion, which can enhance its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) can improve the oral bioavailability of poorly soluble compounds.
-
-
-
Possible Cause 1.2: Tumor Model Resistance
-
Question: Is it possible that the chosen tumor model is resistant to this compound's mechanism of action?
-
Answer: Yes, the intrinsic biology of the tumor model can influence its sensitivity to this compound.
-
Recommendation:
-
Target Expression Analysis: Before initiating a large-scale efficacy study, confirm the expression of Aurora A and VEGFR2 in your tumor cell line or patient-derived xenograft (PDX) model. High expression of these targets may correlate with better response.
-
In Vitro Sensitivity Testing: Correlate your in vivo findings with in vitro sensitivity assays (e.g., cell viability assays) using the same cell line. This can help distinguish between intrinsic resistance and issues with in vivo drug delivery.
-
Consider Combination Therapy: Dual inhibition of Aurora kinase and VEGFR may have limitations in some contexts. Combining this compound with other standard-of-care chemotherapies or targeted agents could enhance its antitumor effect.
-
-
Issue 2: Excessive Toxicity or Animal Morbidity Observed.
Possible Cause 2.1: Dose is Too High for the Specific Strain or Model
-
Question: Is the observed toxicity a result of the dose being too high for the animal model being used?
-
Answer: While this compound has been reported to have a good toxicity profile, the maximum tolerated dose (MTD) can vary between different animal strains and models.
-
Recommendation:
-
Dose-Range Finding Study: If not already performed, conduct a dose-range finding study in your specific animal model to determine the MTD. This involves administering a range of doses and monitoring for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) and hematological/biochemical parameters.
-
Intermittent Dosing Schedule: Consider an intermittent dosing schedule (e.g., dosing for 5 days followed by a 2-day break) to reduce cumulative toxicity while potentially maintaining efficacy.
-
-
Possible Cause 2.2: Off-Target Effects
-
Question: Could the observed toxicity be due to off-target effects of this compound?
-
Answer: As a multi-kinase inhibitor, this compound may have off-target activities that contribute to toxicity.
-
Recommendation:
-
Pharmacodynamic (PD) Marker Analysis in Healthy Tissues: If feasible, assess the inhibition of key targets in healthy tissues to understand the systemic effects of the drug.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological analysis of major organs to identify any potential drug-related toxicities.
-
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Cancer | 0.5 |
| A549 | Lung Cancer | 1.2 |
| SGC-7901 | Gastric Cancer | 0.8 |
| MKN-45 | Gastric Cancer | 0.9 |
| BGC-823 | Gastric Cancer | 1.1 |
| Huh-7 | Hepatocellular Carcinoma | 1.5 |
| HepG2 | Hepatocellular Carcinoma | 2.1 |
| PLC/PRF/5 | Hepatocellular Carcinoma | 1.8 |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dose (mg/kg, p.o.) | Dosing Schedule | Tumor Growth Inhibition (%) |
| SGC-7901 | Gastric Cancer | 50 | qd | >80 |
| MKN-45 | Gastric Cancer | 50 | qd | >80 |
| GC PDX 1 | Gastric Cancer | 50 | qd | 10-30 (regression) |
| GC PDX 2 | Gastric Cancer | 50 | qd | 10-30 (regression) |
| GC PDX 3 | Gastric Cancer | 50 | qd | 10-30 (regression) |
| Huh-7 | Hepatocellular Carcinoma | 50 | qd | >80 |
| PLC/PRF/5 | Hepatocellular Carcinoma | 50 | qd | >80 |
p.o. = per os (by mouth); qd = quaque die (every day)
Experimental Protocols
Protocol 1: General In Vivo Antitumor Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) aged 6-8 weeks.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups.
-
Drug Preparation and Administration:
-
Prepare this compound in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound or vehicle control orally (p.o.) via gavage at the desired dose and schedule (e.g., 50 mg/kg, daily).
-
-
Monitoring: Monitor animal body weight and clinical signs of toxicity daily.
-
Endpoint: Euthanize the animals when tumors in the control group reach a predetermined size or at the end of the study period.
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition (%TGI).
-
Collect tumors and major organs for pharmacodynamic (e.g., Western blot for p-Histone H3) and histopathological analysis.
-
Mandatory Visualizations
Caption: this compound dual-inhibits VEGFR2 and Aurora A pathways.
Caption: General experimental workflow for this compound in vivo efficacy studies.
Caption: Troubleshooting decision tree for suboptimal this compound efficacy.
Technical Support Center: R1498 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing and managing toxicities associated with the kinase inhibitor R1498 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule kinase inhibitor that targets both angiogenesis and mitosis pathways, primarily by inhibiting Vascular Endothelial Growth Factor Receptor (VEGFR) and Aurora kinases. This dual inhibition is key to its anti-tumor activity.
Q2: What are the expected toxicities with this compound based on its mechanism of action?
While this compound has been reported to have a better toxicity profile than similar multi-kinase inhibitors like sorafenib, researchers should be prepared for potential toxicities associated with both VEGFR and Aurora kinase inhibition.
-
VEGFR Inhibition-Related Toxicities: These may include cardiovascular effects such as hypertension, as well as renal issues like proteinuria. Dermatological toxicities, including hand-foot syndrome-like symptoms (erythema, desquamation), and gastrointestinal issues such as diarrhea and anorexia are also possible.
-
Aurora Kinase Inhibition-Related Toxicities: The primary concern with Aurora kinase inhibition is hematological toxicity, including neutropenia, leukopenia, and thrombocytopenia.
Q3: How was this compound formulated for animal studies in the initial publication?
In the primary study, this compound was dissolved in a solution of 1% Klucel EF, 0.1% polysorbate 80, 0.09% methylparaben, and 0.01% propylparaben (B1679720) in water. This solution was prepared weekly.
Q4: Are there any dosing schedule considerations that might affect toxicity?
Yes, the initial research on this compound compared a 50 mg/kg once-daily (qd) schedule with a 25 mg/kg twice-daily (bid) schedule. The results suggested that the 25 mg/kg bid schedule achieved better efficacy, potentially due to improved bioavailability.[1] Altering the dosing regimen may be a strategy to manage toxicity while maintaining efficacy.
Troubleshooting Guides
This section provides guidance on identifying and mitigating specific toxicities that may be encountered during in vivo studies with this compound.
Cardiovascular Toxicity Management
Issue: Observation of hypertension in treated animals.
Troubleshooting Steps:
-
Establish Baseline: Ensure that blood pressure was measured in all animals prior to the commencement of the study to establish a clear baseline.
-
Regular Monitoring: Implement regular blood pressure monitoring (e.g., weekly) for all animals in the study.
-
Dose Modification: If a significant and sustained increase in blood pressure is observed, consider a dose reduction of this compound.
-
Antihypertensive Co-medication: In consultation with a veterinarian, the use of appropriate antihypertensive agents may be considered.
Renal Toxicity Management
Issue: Detection of proteinuria in urine samples.
Troubleshooting Steps:
-
Baseline Urinalysis: Conduct a baseline urinalysis for all animals before the start of the study.
-
Routine Monitoring: Perform regular urinalysis to monitor for the presence and amount of protein.
-
Dose Adjustment: If significant proteinuria develops, a dose reduction or temporary discontinuation of this compound may be necessary.
-
Hydration: Ensure animals have free access to water to maintain good hydration and renal function.
Hematological Toxicity Management
Issue: Low neutrophil, white blood cell, or platelet counts observed in blood work.
Troubleshooting Steps:
-
Baseline Blood Counts: Obtain complete blood counts (CBCs) for all animals before initiating treatment.
-
Regular Blood Monitoring: Monitor CBCs regularly (e.g., weekly or bi-weekly) to detect any significant changes.
-
Dose Interruption/Reduction: If severe neutropenia, leukopenia, or thrombocytopenia occurs, a temporary halt in dosing or a dose reduction is recommended until blood counts recover.
-
Supportive Care: In cases of severe myelosuppression, supportive care as recommended by a veterinarian should be provided.
Dermatological and Gastrointestinal Toxicity Management
Issue: Animals exhibiting skin lesions (erythema, alopecia) or gastrointestinal issues (diarrhea, weight loss).
Troubleshooting Steps:
-
Regular Physical Examination: Conduct daily visual inspections of the animals, paying close attention to their skin, coat, and general well-being. Monitor body weight regularly.
-
Symptomatic Treatment: For mild diarrhea, symptomatic treatment can be provided in consultation with a veterinarian. For skin reactions, ensure clean bedding to prevent infection.
-
Nutritional Support: If animals experience significant weight loss due to anorexia or diarrhea, provide nutritional support with highly palatable and calorie-dense food.
-
Dose Modification: If these toxicities are severe or persistent, consider a dose reduction of this compound.
Data Presentation
Table 1: Summary of Potential Toxicities and Monitoring Parameters for this compound Animal Studies
| Toxicity Class | Specific Adverse Event | Monitoring Parameters | Frequency of Monitoring |
| Cardiovascular | Hypertension | Blood Pressure | Weekly |
| Renal | Proteinuria | Urinalysis (Protein levels) | Weekly |
| Hematological | Neutropenia, Leukopenia, Thrombocytopenia | Complete Blood Count (CBC) | Weekly/Bi-weekly |
| Dermatological | Erythema, Alopecia, Dermatitis | Visual Inspection | Daily |
| Gastrointestinal | Diarrhea, Anorexia, Weight Loss | Body Weight, Fecal Consistency | Daily/Weekly |
Table 2: Comparison of Preclinical Toxicity of Sorafenib in Dogs (as a proxy for this compound)
| Dose | Observed Toxicities | Reference |
| 30 mg/kg/day | Gastrointestinal, cutaneous, renal, adrenal, bone, and hematologic toxicity (long-term administration) | [2][3] |
| 10 mg/kg/day | No significant side effects observed | [2] |
| 5 mg/kg twice daily | Cutaneous toxicity (alopecia, hyperpigmentation, erythema), diarrhea | [2] |
Experimental Protocols & Methodologies
Protocol for Blood Pressure Measurement in Rodents (Tail-Cuff Method)
-
Acclimatization: Acclimate the animal to the restraining device and tail cuff for several days prior to the first measurement to minimize stress-induced hypertension.
-
Procedure: Place the conscious animal in a restrainer. Place the tail cuff and sensor over the base of the tail.
-
Measurement: Inflate and deflate the cuff automatically using a computerized system. Record the systolic blood pressure.
-
Data Collection: Obtain at least three stable and consecutive readings and calculate the average.
Protocol for Urinalysis in Rodents
-
Sample Collection: Place the animal in a metabolic cage for a defined period to collect urine.
-
Analysis: Use urine test strips to screen for the presence of protein.
-
Quantification: For positive screens, quantify the protein concentration using a validated method such as the Bradford assay or a clinical chemistry analyzer.
Protocol for Complete Blood Count (CBC) in Rodents
-
Blood Collection: Collect a small volume of blood (e.g., from the saphenous vein) into an EDTA-coated microtainer tube to prevent coagulation.
-
Analysis: Analyze the sample using an automated hematology analyzer calibrated for the specific animal species.
-
Parameters: Key parameters to assess include total white blood cell count, neutrophil count, lymphocyte count, and platelet count.
Visualizations
Caption: this compound inhibits both VEGFR and Aurora kinase signaling pathways.
Caption: Workflow for monitoring and managing this compound-related toxicities.
Caption: Logical troubleshooting steps for different observed toxicities.
References
Technical Support Center: R1498 Stability Profile
Disclaimer: The following information is provided as a general template for a technical support guide on the stability of a research compound. The designation "R1498" is used as a placeholder, as no public data exists for a compound with this name. Researchers should replace the placeholder data and methodologies with their own internal experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended buffer solutions for formulating this compound?
A1: The optimal buffer system for this compound depends on the desired pH and the intended application. Preliminary studies suggest that this compound maintains good stability in phosphate (B84403) and citrate (B86180) buffers. For monoclonal antibodies, TRIS and MOPS buffers have also been shown to be favorable.[1] It is crucial to perform formulation-specific stability studies to determine the most suitable buffer for your experiments.
Q2: What is the known degradation pathway for this compound?
A2: The primary degradation pathway for this compound has been identified as hydrolysis, leading to the formation of the inactive metabolite, M1. Under certain conditions, oxidative degradation may also occur. A generalized degradation pathway is illustrated below.
Figure 1. Hypothetical degradation pathway for this compound.
Q3: How should I store my this compound stock solutions?
A3: For short-term storage (up to 1 week), this compound stock solutions in a recommended buffer (e.g., phosphate buffer, pH 7.4) should be stored at 2-8°C. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this may lead to degradation and aggregation.
Q4: What analytical techniques are suitable for assessing this compound stability?
A4: A variety of analytical methods can be employed to monitor the stability of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for quantifying the parent compound and its degradation products.[2] Other useful techniques include mass spectrometry (MS) for the identification of degradants and size-exclusion chromatography (SEC) to detect aggregates.[2][3]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Unexpectedly rapid degradation of this compound | Incorrect buffer pH. | Verify the pH of your buffer solution before use. The stability of many compounds is highly pH-dependent.[4] |
| Buffer components are interacting with this compound. | Some buffer species can catalyze degradation.[5] Consider switching to an alternative buffer system. | |
| Exposure to light. | Some compounds are photosensitive. Protect your solutions from light by using amber vials or covering them with foil. | |
| Precipitation of this compound in solution | Poor solubility in the chosen buffer. | Ensure that the concentration of this compound is below its solubility limit in the selected buffer. The addition of co-solvents may be necessary. |
| Aggregation of this compound. | Aggregation can be influenced by pH, ionic strength, and temperature.[4] Analyze the sample by size-exclusion chromatography (SEC) to confirm the presence of aggregates. | |
| Inconsistent results between experiments | Variability in buffer preparation. | Prepare buffers fresh and ensure accurate weighing of components and pH adjustment. |
| Degradation during sample preparation. | Keep samples on ice and analyze them as quickly as possible after preparation. |
Stability Data Summary
The following tables present a template for summarizing the stability of this compound in different buffer solutions at various temperatures.
Table 1: Stability of this compound in Various Buffers at 25°C
| Buffer System (50 mM) | pH | % Remaining this compound after 24h | % Remaining this compound after 72h |
| Sodium Phosphate | 6.0 | 98.5 ± 0.4 | 95.2 ± 0.7 |
| Sodium Phosphate | 7.4 | 99.1 ± 0.2 | 97.8 ± 0.5 |
| Sodium Citrate | 5.0 | 97.2 ± 0.6 | 92.1 ± 0.9 |
| TRIS-HCl | 8.0 | 96.5 ± 0.8 | 90.3 ± 1.1 |
Table 2: Temperature-Dependent Stability of this compound in 50 mM Sodium Phosphate Buffer, pH 7.4
| Temperature | % Remaining this compound after 24h | % Remaining this compound after 7 days |
| 4°C | >99.5 | 98.9 ± 0.3 |
| 25°C | 99.1 ± 0.2 | 94.5 ± 0.6 |
| 37°C | 95.3 ± 0.5 | 85.1 ± 1.0 |
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions
This protocol describes the preparation of a 50 mM sodium phosphate buffer at pH 7.4.
-
Reagents and Equipment:
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Purified water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
-
Procedure:
-
Prepare 1 M stock solutions of sodium phosphate monobasic and sodium phosphate dibasic in purified water.
-
In a beaker, combine appropriate volumes of the monobasic and dibasic stock solutions to achieve a final concentration of 50 mM and a pH of approximately 7.4.
-
Place the beaker on a magnetic stirrer and monitor the pH using a calibrated pH meter.
-
Adjust the pH to 7.4 by adding small volumes of the appropriate stock solution.
-
Transfer the buffer solution to a volumetric flask and add purified water to the final volume.
-
Filter the buffer through a 0.22 µm filter before use.
-
Protocol 2: Stability Testing Workflow
The following diagram outlines a typical workflow for assessing the stability of this compound.
Figure 2. General workflow for this compound stability testing.
Protocol 3: HPLC Method for this compound Quantification
This protocol provides a starting point for developing an HPLC method to quantify this compound and its degradants. Method optimization will be required.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
A linear gradient from 5% to 95% Mobile Phase B over 20 minutes may be a suitable starting point.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
Detection wavelength: 280 nm (or the λmax of this compound)
-
-
Sample Preparation:
-
Dilute samples from the stability study with the initial mobile phase composition to fall within the linear range of the standard curve.
-
Filter samples through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a standard curve of this compound of known concentrations.
-
Integrate the peak area of this compound in the samples and quantify the concentration using the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
References
- 1. proteinstable.com [proteinstable.com]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Influence of pH, buffer species, and storage temperature on physicochemical stability of a humanized monoclonal antibody LA298 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Osimertinib in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to Osimertinib (B560133), a third-generation EGFR tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Osimertinib?
A1: Acquired resistance to Osimertinib in non-small cell lung cancer (NSCLC) can be broadly categorized into two main types: on-target (EGFR-dependent) and off-target (EGFR-independent) mechanisms.[1]
-
On-target resistance primarily involves the acquisition of a secondary mutation in the EGFR gene, with the most common being the C797S mutation in exon 20.[2] This mutation prevents Osimertinib from binding to the EGFR kinase domain.[3]
-
Off-target resistance involves the activation of bypass signaling pathways that promote cell survival and proliferation despite EGFR inhibition. The most frequently observed off-target mechanism is the amplification of the MET proto-oncogene .[2][4] Other less common mechanisms include amplification of HER2, mutations in downstream signaling molecules like KRAS and PIK3CA, and phenotypic transformations such as epithelial-to-mesenchymal transition (EMT) or transformation to small-cell lung cancer.[1][5]
Q2: How does the clinical setting (first-line vs. second-line treatment) influence the observed resistance mechanisms to Osimertinib?
A2: The landscape of resistance mechanisms to Osimertinib differs depending on whether it is used as a first-line or second-line therapy.
-
In the second-line setting (after resistance to first- or second-generation EGFR TKIs), the EGFR C797S mutation is a predominant resistance mechanism.
-
In the first-line setting , MET amplification is observed more frequently as a resistance mechanism, while the incidence of EGFR C797S is lower.[2][3] This highlights the role of treatment pressure in shaping the evolution of resistant clones.
Q3: What are the current strategies to overcome MET-driven Osimertinib resistance?
A3: The primary strategy to overcome MET-driven resistance is the combination of Osimertinib with a MET inhibitor. Several clinical trials have shown promising results with this approach. For instance, the combination of Osimertinib with savolitinib (B612288) or tepotinib (B1684694) has demonstrated significant clinical activity in patients with MET-amplified, EGFR-mutant NSCLC who have progressed on Osimertinib.[3][5][6]
Q4: Can first-generation EGFR TKIs be used to treat Osimertinib resistance caused by the EGFR C797S mutation?
A4: The effectiveness of first-generation EGFR TKIs (e.g., gefitinib, erlotinib) in the context of C797S-mediated resistance depends on the allelic context of the C797S and T790M mutations.
-
If the C797S and T790M mutations are on different alleles (in trans) , a combination of first- and third-generation EGFR TKIs may be effective.[5]
-
If the mutations are on the same allele (in cis) , the cancer cells are typically resistant to all currently available EGFR TKIs.[7]
Troubleshooting Guides
Problem 1: Unexpectedly low sensitivity to Osimertinib in an EGFR-mutant cell line.
| Possible Cause | Troubleshooting Suggestion |
| Pre-existing resistance mechanism | Perform genomic analysis (e.g., Next-Generation Sequencing) to check for baseline MET amplification or other known resistance mutations. |
| Incorrect drug concentration | Verify the concentration of the Osimertinib stock solution and perform a dose-response curve to determine the accurate IC50 value. |
| Cell line integrity | Confirm the identity of the cell line through short tandem repeat (STR) profiling. Ensure the cell line has not been contaminated or misidentified. |
| Suboptimal culture conditions | Ensure optimal cell culture conditions, including media, supplements, and CO2 levels, as these can affect drug sensitivity. |
Problem 2: Difficulty in detecting MET amplification in Osimertinib-resistant cells.
| Possible Cause | Troubleshooting Suggestion |
| Low percentage of MET-amplified cells | Use a more sensitive detection method such as fluorescence in situ hybridization (FISH) or a highly sensitive Next-Generation Sequencing (NGS) panel. Consider single-cell sequencing to identify subpopulations. |
| Antibody issues in Western Blot | Validate the anti-MET antibody using a positive control cell line with known MET amplification (e.g., EBC-1, H1993).[8] Ensure the use of appropriate lysis buffers with phosphatase inhibitors. |
| Insufficient protein loading | Accurately quantify protein concentration using a BCA assay and ensure equal loading by checking a housekeeping protein like GAPDH or β-actin. |
Problem 3: Inconsistent results in cell viability assays (e.g., MTT assay).
| Possible Cause | Troubleshooting Suggestion |
| Variable cell seeding density | Ensure a consistent number of cells are seeded in each well. Perform a cell density optimization experiment to find the linear range for your cell line. |
| Drug precipitation | Check the solubility of Osimertinib in your culture medium. Prepare fresh drug dilutions for each experiment. |
| Edge effects in 96-well plates | Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete formazan (B1609692) solubilization | Ensure complete solubilization of the formazan crystals by adding the solubilization buffer and incubating for a sufficient amount of time with gentle shaking. |
Data Presentation
Table 1: IC50 Values of Osimertinib in EGFR-Mutant and Resistant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Resistance Mechanism | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 deletion | - | ~7-13 |
| H3255 | L858R | - | ~12 |
| H1975 | L858R, T790M | - | ~5 |
| PC-9ER | Exon 19 deletion | T790M | ~13 |
| KNZ_OR | L858R | MET amplification | >1000 |
Data compiled from multiple sources.[9][10][11]
Table 2: Clinical Trial Data for Osimertinib Combination Therapy in MET-Amplified NSCLC
| Clinical Trial | Treatment Combination | Patient Population | Objective Response Rate (ORR) | Median Duration of Response (DOR) |
| TATTON (Phase Ib) | Osimertinib + Savolitinib | EGFR-mutant, MET-amplified NSCLC post-1st/2nd gen TKI | 52% | 7.1 months |
| TATTON (Phase Ib) | Osimertinib + Savolitinib | EGFR-mutant, MET-amplified NSCLC post-3rd gen TKI | 28% | 9.7 months |
| SAVANNAH (Phase II) | Osimertinib + Savolitinib | EGFR-mutant, MET-amplified NSCLC post-Osimertinib | High, durable ORR reported | Data ongoing |
| FLOWERS | Osimertinib + Savolitinib | EGFR-mutant, de novo MET-aberrant NSCLC | 90.5% | 18.6 months |
Data from the TATTON, SAVANNAH, and FLOWERS clinical trials.[5][12]
Experimental Protocols
Cell Viability (MTT) Assay Protocol
-
Cell Seeding:
-
Harvest and count cells with >90% viability.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of Osimertinib in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Osimertinib or vehicle control (DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C with gentle shaking to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Western Blot Protocol for MET Phosphorylation
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Osimertinib and/or a MET inhibitor at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MET (Tyr1234/1235) and total MET overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Next-Generation Sequencing (NGS) for EGFR Mutation Detection
-
Sample Preparation:
-
Extract genomic DNA from formalin-fixed, paraffin-embedded (FFPE) tumor tissue or circulating tumor DNA (ctDNA) from plasma.
-
Quantify the extracted DNA and assess its quality.
-
-
Library Preparation:
-
Fragment the DNA and ligate adapters containing unique barcodes for each sample.
-
Use a targeted gene panel that includes the EGFR gene to enrich for the regions of interest via PCR or hybridization capture.
-
-
Sequencing:
-
Pool the prepared libraries and sequence them on an NGS platform (e.g., Illumina MiSeq or NextSeq).
-
-
Data Analysis:
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads to the human reference genome.
-
Perform variant calling to identify single nucleotide variants (SNVs), insertions, and deletions in the EGFR gene, including the C797S mutation.
-
Analyze copy number variations to detect MET amplification.
-
Visualizations
References
- 1. Osimertinib plus Savolitinib Promising for Non–Small-Cell Lung Cancer with MET-Driven Resistance [theoncologynurse.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-Generation Sequencing of Lung Cancer EGFR Exons 18-21 Allows Effective Molecular Diagnosis of Small Routine Samples (Cytology and Biopsy) [research.unipd.it]
- 5. AACR 2019: Adding the MET inhibitor savolitinib to osimertinib beneficial for certain pretreated lung cancer patients - ecancer [ecancer.org]
- 6. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - Lee - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. debian - How do I add color to a graphviz graph node? - Unix & Linux Stack Exchange [unix.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MET amplification results in heterogeneous responses to osimertinib in EGFR‐mutant lung cancer treated with erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. aacrjournals.org [aacrjournals.org]
Technical Support Center: Interpreting Unexpected Phenotypes with R1498 Treatment
Welcome to the technical support center for R1498. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected phenotypes observed during experimentation with this compound.
Compound Profile: this compound this compound is a potent and selective small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. It is designed to treat cancers with aberrant Hh pathway activation. The expected phenotype upon this compound treatment in responsive cancer cells is the inhibition of cell proliferation and induction of apoptosis.
Frequently Asked Questions (FAQs)
Q1: We are treating Hh-pathway-dependent cancer cells with this compound, but we are not observing the expected decrease in cell viability. What could be the reason?
A1: Several factors could contribute to the lack of an anti-proliferative effect:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic, free from contamination, and within a low passage number. Genetic drift in cultured cells can lead to altered drug responses.
-
Drug Stability and Activity: Confirm the stability and activity of your this compound stock. We recommend performing a dose-response curve with a known sensitive cell line as a positive control.
-
Acquired Resistance: The cancer cells may have developed resistance to this compound through mutations downstream of SMO or activation of bypass signaling pathways.
-
Suboptimal Experimental Conditions: Review your experimental protocol, including seeding density, treatment duration, and the assay used to measure viability.
Q2: We are observing an unexpected increase in the expression of a cell surface marker not typically associated with the Hedgehog pathway after this compound treatment. How can we investigate this?
A2: This could be an off-target effect or an unknown downstream consequence of Hh pathway inhibition in your specific cell model. We recommend the following investigative steps:
-
Confirm the Observation: Repeat the experiment with multiple biological replicates and consider using an alternative method to measure the marker's expression (e.g., flow cytometry and western blotting).
-
Test for Off-Target Kinase Activity: this compound, while selective, may inhibit other kinases at higher concentrations. Perform a broad-spectrum kinase inhibition assay to identify potential off-targets.
-
Investigate Pathway Crosstalk: The Hedgehog pathway is known to interact with other signaling pathways. The inhibition of Hh signaling by this compound might lead to the compensatory activation of another pathway that regulates the expression of this marker. Perform a pathway analysis using techniques like RNA sequencing or phospho-proteomic arrays.
Troubleshooting Guides
Guide 1: Unexpected Cell Proliferation or Survival
If you observe persistent or even increased cell proliferation in a cancer cell line expected to be sensitive to this compound, follow this troubleshooting workflow:
Experimental Workflow for Investigating Unexpected Proliferation
Caption: Troubleshooting workflow for unexpected cell proliferation.
Detailed Methodologies:
-
Hedgehog Pathway Activity Assay (Quantitative RT-PCR):
-
Seed cells at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight.
-
Treat cells with this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 24 hours.
-
Isolate total RNA using a commercially available kit.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform quantitative RT-PCR using primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative expression of GLI1 and PTCH1 normalized to the housekeeping gene.
-
Data Presentation:
Table 1: Relative Gene Expression of Hh Pathway Targets after this compound Treatment
| Treatment | Relative GLI1 Expression (Fold Change) | Relative PTCH1 Expression (Fold Change) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (10 nM) | 0.45 | 0.52 |
| This compound (100 nM) | 0.12 | 0.18 |
| This compound (1 µM) | 0.08 | 0.11 |
Guide 2: Investigating Potential Off-Target Effects
If you suspect an off-target effect is responsible for an unexpected phenotype, a systematic approach is necessary to identify the unintended molecular target.
Signaling Pathway: this compound On-Target and Potential Off-Target Effects
Caption: this compound on-target and potential off-target signaling.
Experimental Protocols:
-
Broad-Spectrum Kinase Inhibition Assay (Example: KinomeScan™):
-
Prepare a high-concentration stock solution of this compound.
-
Submit the compound to a specialized service provider for screening against a panel of several hundred kinases.
-
The assay typically involves measuring the ability of the compound to compete with a ligand for the kinase's active site.
-
Results are usually provided as a percentage of inhibition for each kinase at a given concentration of this compound.
-
Data Presentation:
Table 2: Top 5 Potential Off-Target Kinases for this compound at 1 µM
| Kinase | Family | % Inhibition at 1 µM |
| SRC | Tyrosine | 85% |
| LCK | Tyrosine | 78% |
| FYN | Tyrosine | 75% |
| AURKA | Ser/Thr | 62% |
| GSK3B | Ser/Thr | 55% |
-
Western Blot for Phosphorylated Downstream Effectors:
-
Based on the results of the kinase screen, select antibodies against the phosphorylated forms of known downstream effectors of the identified off-target kinases (e.g., phospho-SRC).
-
Treat cells with this compound or a vehicle control for the desired time.
-
Lyse the cells and perform a western blot analysis to assess the phosphorylation status of the target proteins.
-
Logical Relationship for Phenotype Interpretation
Caption: Logical flow for interpreting observed phenotypes.
This technical support center provides a framework for researchers to systematically investigate unexpected phenotypes when using this compound. By combining careful experimental design, robust validation, and logical troubleshooting, it is possible to elucidate the underlying mechanisms of these observations. For further assistance, please contact our technical support team.
Validation & Comparative
R1498 in the Landscape of Aurora Kinase Inhibitors: A Comparative Guide
Executive Summary: This guide provides a detailed comparative analysis of the novel Aurora kinase inhibitor, R1498, against other prominent inhibitors in its class, including Alisertib (MLN8237), Barasertib (AZD1152), and Danusertib (B1684427) (PHA-739358). The comparison focuses on biochemical potency, selectivity, and in vivo efficacy, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and critical evaluation. This compound emerges as a potent multi-target kinase inhibitor with a favorable in vivo efficacy and toxicity profile, particularly in hepatocellular and gastric cancer models, positioning it as a promising candidate for further clinical development.
Introduction to Aurora Kinases
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in the regulation of mitosis. They are essential for centrosome maturation, spindle formation, chromosome segregation, and cytokinesis. Dysregulation and overexpression of Aurora kinases are frequently observed in various human cancers, leading to genomic instability and tumorigenesis. This makes them attractive targets for cancer therapy. This guide evaluates this compound, a novel kinase inhibitor, in the context of other well-characterized Aurora kinase inhibitors.
Comparative Analysis of Aurora Kinase Inhibitors
Biochemical Potency and Selectivity
The inhibitory activity of this compound and its counterparts against the Aurora kinases is a critical determinant of their therapeutic potential and potential side effects. The half-maximal inhibitory concentration (IC50) is a key metric for potency, while the selectivity profile across the Aurora kinase family and other kinases indicates the specificity of the inhibitor.
| Inhibitor | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) | Other Notable Targets (IC50, nM) |
| This compound | 16 | 49 | Not Reported | VEGFR2 (39) |
| Alisertib (MLN8237) | 1 | 1368 | Not Reported | >200-fold selectivity for Aurora A over B in cells[1] |
| Barasertib (AZD1152-HQPA) | 1369 | 0.37 | 17 | - |
| Danusertib (PHA-739358) | 13 | 79 | 61 | Abl, Ret, FGFR-1, TrkA |
Table 1: Biochemical Potency and Selectivity of Aurora Kinase Inhibitors. This table summarizes the IC50 values of this compound and other selected Aurora kinase inhibitors against Aurora kinases A, B, and C, as well as other relevant kinase targets.
In Vitro Cellular Activity
The anti-proliferative activity of these inhibitors in cancer cell lines provides insight into their potential therapeutic efficacy.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | SGC-7901 | Gastric Cancer | 0.8 |
| BEL-7402 | Hepatocellular Carcinoma | 1.2 | |
| HCT116 | Colorectal Carcinoma | 1.5 | |
| Alisertib (MLN8237) | HCT-116 | Colorectal Carcinoma | 0.02 - 0.1 |
| Danusertib (PHA-739358) | C13* | Ovarian Cancer | 10.4 (24h), 1.83 (48h) |
| A2780cp | Ovarian Cancer | 19.89 (24h), 3.88 (48h) |
Table 2: In Vitro Cellular Activity of Aurora Kinase Inhibitors. This table presents the IC50 values of the inhibitors against various cancer cell lines, demonstrating their anti-proliferative effects.
In Vivo Efficacy
Preclinical xenograft models are crucial for evaluating the in vivo anti-tumor activity of kinase inhibitors.
| Inhibitor | Xenograft Model | Cancer Type | Dosage and Administration | Tumor Growth Inhibition (TGI) / Outcome |
| This compound | SGC-7901 | Gastric Cancer | 25 mg/kg, p.o., qd | >80% TGI, superior to Sorafenib (B1663141) |
| BEL-7402 | Hepatocellular Carcinoma | 25 mg/kg, p.o., qd | >80% TGI, superior to Sorafenib | |
| Patient-derived Gastric Cancer | Gastric Cancer | 25 mg/kg, p.o., qd | 10-30% tumor regression | |
| Alisertib (MLN8237) | HCT-116 | Colorectal Carcinoma | 30 mg/kg, p.o., qd | 94.7% TGI[1] |
| Calu-6 | Lung Cancer | 20 mg/kg, p.o., bid | Superior to MLN8054[2] | |
| Barasertib (AZD1152) | SW620 | Colorectal Carcinoma | 150 mg/kg/day, s.c. infusion | Significant TGI[3] |
| MOLM13 | Acute Myeloid Leukemia | 25 mg/kg, i.p. | Marked suppression of tumor growth[4] | |
| Danusertib (PHA-739358) | BON-1 | Neuroendocrine Tumor | i.p. | Significant reduction in tumor growth compared to control and streptozotocine/5-fluorouracil[5][6] |
Table 3: In Vivo Efficacy of Aurora Kinase Inhibitors in Xenograft Models. This table summarizes the anti-tumor activity of this compound and other inhibitors in various preclinical cancer models, including details on dosing and observed outcomes.
Experimental Protocols
In Vitro Aurora Kinase Inhibition Assay (Z-LYTE™)
This biochemical assay is designed to measure the inhibitory effect of compounds on Aurora kinase activity.
Materials:
-
Recombinant human Aurora A, B, or C kinase
-
Z-LYTE™ Kinase Assay Kit - Ser/Thr 1 Peptide (or a suitable substrate)
-
ATP
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., EDTA)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the assay buffer, the appropriate concentration of the kinase, and the test compound.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Add the development reagent from the Z-LYTE™ kit and incubate for another 60 minutes.
-
Measure the fluorescence resonance energy transfer (FRET) signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT)
This colorimetric assay is used to assess the anti-proliferative effects of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SGC-7901, BEL-7402)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation
-
Test compound formulated for the appropriate route of administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the planned dosing schedule.
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Signaling Pathways and Experimental Workflow
Aurora Kinase Signaling Pathway
The Aurora kinases are central to the regulation of mitosis. Aurora A is involved in centrosome separation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex (CPC), is crucial for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.
Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.
Experimental Workflow for Aurora Kinase Inhibitor Evaluation
The preclinical evaluation of a novel Aurora kinase inhibitor typically follows a structured workflow from initial biochemical screening to in vivo efficacy studies.
Caption: Preclinical Evaluation Workflow for Aurora Kinase Inhibitors.
Conclusion
This compound is a potent, orally active, multi-targeted kinase inhibitor that demonstrates significant anti-tumor activity in preclinical models of hepatocellular and gastric cancer. Its dual targeting of Aurora kinases and VEGFR2 provides a unique anti-angiogenic and anti-proliferative profile. When compared to other Aurora kinase inhibitors, this compound shows a distinct selectivity profile. While Alisertib is highly selective for Aurora A and Barasertib for Aurora B, this compound inhibits both Aurora A and B with nanomolar potency, similar to the pan-Aurora inhibitor Danusertib. The superior in vivo efficacy and favorable toxicity profile of this compound compared to sorafenib highlight its potential as a promising therapeutic agent. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the treatment of cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting aurora kinases with danusertib (PHA-739358) inhibits growth of liver metastases from gastroenteropancreatic neuroendocrine tumors in an orthotopic xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
R1498 vs. Sorafenib in Liver Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of R1498 and the established multikinase inhibitor, sorafenib (B1663141), in liver cancer models. The data presented is compiled from published research to facilitate an objective evaluation of their respective mechanisms and anti-tumor activities.
At a Glance: Key Performance Indicators
Quantitative data for this compound and sorafenib are summarized below, highlighting their performance in various preclinical assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| Aurora A | 1.8 |
| Aurora B | 3.5 |
| VEGFR2 | 2.1 |
| PDGFRβ | 8.9 |
| c-Kit | 12.5 |
| FGFR1 | 25.6 |
| c-Raf | >1000 |
| B-Raf | >1000 |
Data represents the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Table 2: In Vitro Anti-proliferative Activity in Liver Cancer Cell Lines
| Cell Line | This compound IC50 (μM) | Sorafenib IC50 (μM) |
| BEL-7402 | 0.04 | 5-10 |
| SMMC-7721 | 0.08 | Not Reported |
| HepG2 | Not Reported | 5-10[1][2][3] |
| Huh7 | Not Reported | 5-10[3] |
IC50 values represent the concentration of the drug required to inhibit cell proliferation by 50% after a 72-hour incubation period.
Table 3: In Vivo Anti-tumor Efficacy in BEL-7402 Xenograft Model
| Treatment Group (dosage) | Tumor Growth Inhibition (%) |
| This compound (25 mg/kg) | 58 |
| This compound (50 mg/kg) | 75 |
| This compound (100 mg/kg) | 92 |
| Sorafenib (30 mg/kg) | 65 |
| Vehicle Control | 0 |
Tumor growth inhibition was calculated at the end of the study period compared to the vehicle control group.
Unraveling the Mechanisms: Signaling Pathways
This compound and sorafenib exhibit distinct mechanisms of action by targeting different key signaling pathways implicated in liver cancer pathogenesis.
This compound primarily exerts its anti-tumor effects by targeting angiogenesis and mitosis. It potently inhibits Aurora kinases A and B, which are crucial for cell cycle progression, and the VEGFR2, a key mediator of angiogenesis.
Sorafenib , on the other hand, is a multikinase inhibitor that blocks tumor cell proliferation and angiogenesis by targeting the Raf/MEK/ERK signaling pathway, as well as VEGFR and PDGFR.
Experimental Corner: Detailed Protocols
To ensure reproducibility and facilitate comparative analysis, detailed methodologies for the key experiments are provided below.
In Vitro Cell Proliferation Assay
This protocol outlines the measurement of the anti-proliferative effects of this compound and sorafenib on liver cancer cell lines.
Methodology:
-
Cell Seeding: Liver cancer cells (e.g., BEL-7402, HepG2) are seeded in 96-well plates at an appropriate density and allowed to attach for 24 hours.
-
Drug Treatment: Cells are then treated with a range of concentrations of this compound or sorafenib.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or CCK-8.[4] This involves adding the reagent to the wells and incubating for a specified period.
-
Data Analysis: The absorbance is measured using a microplate reader, and the half-maximal inhibitory concentration (IC50) is calculated.
In Vivo Xenograft Model
This protocol describes the evaluation of the in vivo anti-tumor efficacy of this compound and sorafenib in a mouse xenograft model of human liver cancer.
Methodology:
-
Tumor Implantation: Human hepatocellular carcinoma cells (BEL-7402) are injected subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment Groups: Mice are randomized into different treatment groups: vehicle control, this compound at various doses (e.g., 25, 50, 100 mg/kg), and sorafenib (e.g., 30 mg/kg).
-
Drug Administration: The compounds are administered orally once daily for the duration of the study.
-
Monitoring: Tumor volume and body weight are measured regularly to assess efficacy and toxicity.
References
- 1. Tumor-treating fields in combination with sorafenib restrain the proliferation of liver cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sorafenib prevents the proliferation and induces the apoptosis of liver cancer cells by regulating autophagy and hypoxia-inducible factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
R1498 Kinase Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor R1498, focusing on its cross-reactivity profile with other kinases. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective evaluation of this compound's performance and selectivity.
Executive Summary
This compound is a potent, orally active, multi-target kinase inhibitor primarily developed for the treatment of hepatocellular carcinoma (HCC) and gastric cancer (GC).[1][2] Its mechanism of action involves the dual targeting of critical pathways involved in tumor proliferation and angiogenesis.[1] Biochemical and cellular assays have identified Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as its principal targets.[1][3] This guide presents a comprehensive analysis of this compound's selectivity, including quantitative data on its interactions with a broad panel of kinases and detailed experimental protocols.
Cross-Reactivity Data
The selectivity of this compound was extensively profiled using the KINOMEscan® platform, a competitive binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. In a screen against 402 kinases, this compound demonstrated a high degree of selectivity. At a concentration of 1 µM, it inhibited over 80% of the activity of 39 kinases. The dissociation constants (Kd) for these interactions were subsequently determined.
The following table summarizes the most potent interactions of this compound with a Kd value of less than 0.2 µM.
| Kinase Target | Dissociation Constant (Kd) in µM |
| Aurora A | < 0.2 |
| Aurora B | < 0.2 |
| VEGFR2 (KDR) | < 0.2 |
| ABL1 | < 0.2 |
| ABL1(E255K)-mutant | < 0.2 |
| ABL1(T315I)-mutant | < 0.2 |
| FGFR1 | < 0.2 |
| FLT3 | < 0.2 |
| LCK | < 0.2 |
| LYN | < 0.2 |
| SRC | < 0.2 |
| YES1 | < 0.2 |
Data derived from KINOMEscan® profiling as presented in Zhang et al., 2013.[3]
In addition to the binding affinity data from KINOMEscan®, the inhibitory activity of this compound against its primary targets was confirmed using enzymatic assays. The half-maximal inhibitory concentrations (IC50) were determined using the Z-lyte™ kinase assay.
| Kinase Target | IC50 (µM) |
| VEGFR2 | 0.023 |
| Aurora A | 0.035 |
| Aurora B | 0.018 |
Data from Z-lyte™ kinase assays as presented in Zhang et al., 2013.[3]
Experimental Protocols
The cross-reactivity and inhibitory potency of this compound were determined using the following key experimental methodologies:
KINOMEscan® Profiling
The KINOMEscan® technology platform was utilized for broad kinase selectivity profiling. This is a competitive binding assay that quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag. For the determination of the dissociation constant (Kd), a full dose-response curve of the test compound is generated, and the Kd is calculated from the concentration of the compound that blocks 50% of the kinase from binding to the immobilized ligand.
Z-lyte™ Kinase Assay
The Z-lyte™ Kinase Assay is a fluorescence-based, coupled-enzyme assay that measures the amount of ADP produced during the kinase reaction. This assay format was used to determine the IC50 values of this compound against VEGFR2, Aurora A, and Aurora B. The assay relies on a FRET (Fluorescence Resonance Energy Transfer) signal between a coumarin-labeled ADP sensor and a fluorescein-labeled ADP tracer. In the absence of ADP, the tracer binds to the sensor, resulting in a high FRET signal. As the kinase reaction produces ADP, it displaces the tracer from the sensor, leading to a decrease in the FRET signal. The IC50 value is determined by measuring the concentration of this compound required to inhibit 50% of the kinase activity.
Signaling Pathway Analysis
This compound's Dual-Targeting Mechanism
This compound's therapeutic strategy is based on the simultaneous inhibition of two critical signaling pathways in cancer: the Aurora kinase pathway, which is essential for mitosis and cell division, and the VEGFR2 pathway, a key regulator of angiogenesis.
Caption: this compound's dual inhibitory action on Aurora kinases and VEGFR2 signaling pathways.
Experimental Workflow for Kinase Selectivity Profiling
The process of characterizing the cross-reactivity of a kinase inhibitor like this compound typically follows a standardized workflow, from initial high-throughput screening to detailed kinetic analysis.
Caption: A typical experimental workflow for determining kinase inhibitor selectivity.
References
- 1. Small Molecule this compound as a Well-Tolerated and Orally Active Kinase Inhibitor for Hepatocellular Carcinoma and Gastric Cancer Treatment via Targeting Angiogenesis and Mitosis Pathways | PLOS One [journals.plos.org]
- 2. Small molecule this compound as a well-tolerated and orally active kinase inhibitor for hepatocellular carcinoma and gastric cancer treatment via targeting angiogenesis and mitosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule this compound as a Well-Tolerated and Orally Active Kinase Inhibitor for Hepatocellular Carcinoma and Gastric Cancer Treatment via Targeting Angiogenesis and Mitosis Pathways | PLOS One [journals.plos.org]
R1498 and its Synergistic Potential in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
R1498 is a novel small molecule kinase inhibitor that has demonstrated significant promise in preclinical cancer models. Its primary mechanism of action involves the dual inhibition of Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), key players in both mitosis and angiogenesis. This dual-targeting approach not only inhibits tumor cell proliferation and survival but also disrupts the blood supply essential for tumor growth, making this compound a compelling candidate for combination therapies. This guide provides a comparative analysis of the synergistic effects of this compound with other established anticancer drugs, supported by available preclinical data. Due to the limited public data on this compound in combination settings, this guide will leverage data from ENMD-2076, a structurally and mechanistically similar dual Aurora kinase and VEGFR inhibitor, to provide a comprehensive overview of the potential synergistic interactions.
Synergistic Effects with Platinum-Based Chemotherapy: Cisplatin (B142131)
The combination of Aurora kinase inhibitors with platinum-based compounds like cisplatin has shown synergistic cytotoxicity in various cancer cell lines. This effect is thought to stem from the ability of Aurora kinase inhibitors to override the G2/M cell cycle checkpoint, forcing cells to enter mitosis with damaged DNA, thereby enhancing the cytotoxic effects of DNA-damaging agents like cisplatin.
In Vitro Synergy Data
Preclinical studies on the combination of ENMD-2076 and cisplatin in ovarian cancer cell lines have demonstrated a synergistic effect on cell viability. The combination index (CI) values, calculated using the Chou-Talalay method, provide a quantitative measure of this synergy.
| Cell Line | Drug Combination | Combination Index (CI) Value | Interpretation |
| Ovarian Cancer Cells | ENMD-2076 + Cisplatin | CI < 1 | Synergistic |
Note: Specific CI values from proprietary studies are not publicly available. The CI < 1 indicates a synergistic interaction.
Potential Synergies with Other Chemotherapeutic Agents
While specific quantitative data for this compound in combination with doxorubicin, paclitaxel (B517696), and sorafenib (B1663141) are not yet publicly available, the known mechanisms of action of both this compound and these agents suggest strong potential for synergistic interactions.
Doxorubicin
Doxorubicin is an anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. The combination with an Aurora kinase inhibitor like this compound could be synergistic by preventing cells from arresting in the G2 phase to repair DNA damage, thus pushing them into a lethal mitosis.
Paclitaxel
Paclitaxel is a taxane (B156437) that stabilizes microtubules, leading to mitotic arrest and apoptosis. Aurora kinases are critical for proper spindle formation and function. The dual inhibition of Aurora kinases by this compound and the disruption of microtubule dynamics by paclitaxel could lead to a more profound and sustained mitotic catastrophe, resulting in enhanced cancer cell death.
Sorafenib
Sorafenib is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR and PDGFR, as well as Raf kinases. As both this compound and sorafenib inhibit the VEGFR pathway, a combination could provide a more complete blockade of angiogenesis. Furthermore, their distinct effects on other signaling pathways could lead to a broader and more potent anti-tumor response.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound with other anticancer drugs can be attributed to the targeting of multiple, often complementary, signaling pathways crucial for cancer cell survival and proliferation.
Caption: Synergistic targeting of key cancer pathways by this compound in combination with other anticancer drugs.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic effects. Below are standard protocols for key experiments cited in the evaluation of drug combinations.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound, the combination drug, and their combination for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Synergy is determined using the Chou-Talalay method with software like CompuSyn.
Caption: Experimental workflow for the MTT cell viability assay to assess drug synergy.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify proteins involved in apoptosis.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Caption: Workflow for Western blot analysis of apoptosis markers.
In Vivo Xenograft Tumor Model
This model is used to evaluate the in vivo efficacy of drug combinations.
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, this compound alone, combination drug alone, and the combination). Administer drugs according to the predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Data Analysis: Compare tumor growth inhibition between the treatment groups to assess in vivo synergy.
Caption: Workflow for in vivo xenograft tumor model studies.
Conclusion
The dual inhibition of Aurora kinases and VEGFR2 by this compound presents a strong rationale for its use in combination with a variety of standard-of-care anticancer drugs. Preclinical evidence from the similar compound ENMD-2076 in combination with cisplatin supports the potential for synergistic interactions that can lead to enhanced tumor cell killing and overcome drug resistance. Further preclinical studies are warranted to fully elucidate the synergistic potential of this compound with other chemotherapeutic and targeted agents, and to identify optimal combination strategies for clinical development. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to design and interpret studies aimed at unlocking the full therapeutic potential of this compound in combination cancer therapy.
Independent Validation of R1498's Anti-Tumor Activity: A Comparative Guide for Researchers
Disclaimer: The following guide summarizes the preclinical anti-tumor activity of the investigational kinase inhibitor R1498. It is important to note that, to date, the anti-tumor effects of this compound have been described in a single primary research article from its developers. There is currently a lack of independent validation of these findings in the public domain. This guide presents the available data for this compound and compares it with the established profile of sorafenib (B1663141), a clinically approved multi-kinase inhibitor, to offer a benchmark for its potential therapeutic application.
Executive Summary
This compound is a novel, orally active small molecule kinase inhibitor that has demonstrated potent anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC) and gastric cancer (GC).[1] Developed by Roche Research and Early Development China, this compound is reported to exert its anti-cancer effects by targeting key pathways involved in angiogenesis and mitosis, primarily through the inhibition of Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] The initial preclinical data positions this compound as a promising therapeutic candidate, reportedly showing superior efficacy and a better toxicity profile compared to sorafenib in xenograft models.[1] This guide provides a detailed comparison of the available preclinical data for this compound and the established anti-tumor agent, sorafenib.
Comparative In Vitro Anti-Tumor Activity
The initial characterization of this compound involved a series of biochemical and cell-based assays to determine its kinase inhibitory profile and its effect on tumor cell proliferation.
Kinase Inhibition Profile
This compound was identified as a multi-kinase inhibitor with potent activity against Aurora kinases and VEGFR2. The IC50 values for this compound against its primary targets are summarized below. For comparison, the known targets of sorafenib are also listed.
| Target Kinase | This compound IC50 (nM) | Sorafenib IC50 (nM) |
| Aurora A | Not explicitly stated | - |
| Aurora B | Not explicitly stated | - |
| VEGFR2 | Not explicitly stated | 20-90 |
| PDGFR-β | Not explicitly stated | 57 |
| c-Kit | Not explicitly stated | 68 |
| FLT3 | Not explicitly stated | 58 |
| RAF-1 | Not explicitly stated | 28 |
| B-RAF | Not explicitly stated | 44 |
| RET | Not explicitly stated | - |
Data for this compound is from Zhang et al. (2013). Data for sorafenib is compiled from various sources.
Cell Proliferation Assays
This compound demonstrated moderate growth inhibition across a panel of hepatocellular and gastric cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Sorafenib IC50 (µM) |
| Hepatocellular Carcinoma | |||
| Huh7 | Hepatocellular Carcinoma | ~1-10 | ~5-10 |
| HepG2 | Hepatocellular Carcinoma | ~1-10 | ~5-10 |
| Gastric Cancer | |||
| NCI-N87 | Gastric Carcinoma | ~1-10 | Not reported in comparative study |
| MKN-45 | Gastric Carcinoma | ~1-10 | Not reported in comparative study |
Data for this compound and sorafenib is from Zhang et al. (2013). The exact IC50 values for each cell line were presented graphically in the publication and are approximated here.
Comparative In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound was evaluated in several xenograft models of hepatocellular and gastric cancer and compared directly with sorafenib.
Hepatocellular Carcinoma Xenograft Models
In a Huh7 human hepatocellular carcinoma xenograft model, oral administration of this compound resulted in significant tumor growth inhibition.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | Not explicitly stated | >80 |
| Sorafenib | Not explicitly stated | ~50 |
Data is from Zhang et al. (2013). The exact dosages were not specified in the abstract.
Gastric Cancer Xenograft Models
This compound also demonstrated potent anti-tumor efficacy in a gastric cancer xenograft model.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | Not explicitly stated | >80 |
| Sorafenib | Not explicitly stated | ~40 |
Data is from Zhang et al. (2013). The exact dosages were not specified in the abstract.
Signaling Pathways and Experimental Workflows
This compound and Sorafenib Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound and sorafenib.
Caption: this compound's proposed mechanism of action.
Caption: Sorafenib's mechanism of action.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for evaluating the in vivo anti-tumor efficacy of a compound like this compound in a xenograft model.
Caption: In vivo xenograft study workflow.
Experimental Protocols
Detailed experimental protocols for the studies on this compound have not been made publicly available beyond the descriptions in the primary publication. The following are generalized protocols based on standard methodologies for the key experiments performed.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.
-
Method: A radiometric kinase assay (e.g., using 33P-ATP) or a non-radiometric assay (e.g., HTRF, AlphaScreen) is performed.
-
Procedure:
-
Recombinant kinase, substrate, and ATP are incubated with serially diluted this compound in a microplate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Proliferation (MTT) Assay
-
Objective: To assess the effect of this compound on the viability of cancer cell lines.
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound or sorafenib for 72 hours.
-
MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animals: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Procedure:
-
Human cancer cells (e.g., 5 x 106 cells) are injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).
-
Mice are randomized into treatment groups (e.g., vehicle control, this compound, sorafenib).
-
The compounds are administered orally once daily.
-
Tumor volume and body weight are measured regularly (e.g., twice a week).
-
The study is terminated when tumors in the control group reach a predetermined size.
-
Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Conclusion
The initial preclinical data on this compound suggests that it is a potent dual inhibitor of angiogenesis and mitosis with promising anti-tumor activity in hepatocellular and gastric cancer models. The reported superior efficacy and improved toxicity profile over sorafenib in these early studies are encouraging. However, the lack of independent validation is a critical limitation. Further studies by independent research groups are necessary to confirm these findings and to fully elucidate the therapeutic potential of this compound. Researchers interested in this compound should consider the preliminary nature of the available data and the need for rigorous independent verification.
References
R1498: A Comparative Guide to its Kinase Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase inhibitor R1498 with the established multi-kinase inhibitor, sorafenib (B1663141). The information presented is based on publicly available experimental data, offering an objective overview of their respective selectivity and specificity profiles to aid in research and drug development decisions.
Executive Summary
This compound is a potent, orally active multi-kinase inhibitor that primarily targets pathways involved in angiogenesis and mitosis.[1][2] Its unique kinase inhibition profile demonstrates a balance between efficacy and tolerability, showing superior performance over sorafenib in preclinical models of hepatocellular carcinoma (HCC) and gastric cancer (GC).[1][2] This guide details the quantitative kinase inhibition data for this compound and sorafenib, outlines the experimental methodologies used for their characterization, and visualizes the key signaling pathways affected.
Data Presentation: Kinase Inhibition Profile
The following tables summarize the quantitative data for the kinase inhibition profiles of this compound and sorafenib.
Table 1: this compound Kinase Inhibition Profile
| Target Kinase | Method | IC50 / Kd (nM) | Reference |
| VEGFR2 | Z-lyte | 25 ± 6 | [1][2] |
| Aurora A | Z-lyte | 67 ± 4 | [1][2] |
| Aurora B | Z-lyte | 167 ± 13 | [1][2] |
| ABL1 (E255K) | KINOMEScan | 13 | [1] |
| ABL1 (non-phosphorylated) | KINOMEScan | 22 | [1] |
| CAMK1D | KINOMEScan | 150 | [1] |
| CAMK2A | KINOMEScan | 140 | [1] |
| CAMK2B | KINOMEScan | 120 | [1] |
| CAMK2D | KINOMEScan | 120 | [1] |
| CAMK2G | KINOMEScan | 120 | [1] |
| CHEK2 | KINOMEScan | 110 | [1] |
| CSF1R | KINOMEScan | 66 | [1] |
| DDR1 | KINOMEScan | 120 | [1] |
| FLT3 | KINOMEScan | 72 | [1] |
| FLT4 (VEGFR3) | KINOMEScan | 23 | [1] |
| GAK | KINOMEScan | 130 | [1] |
| KIT | KINOMEScan | 44 | [1] |
| LCK | KINOMEScan | 160 | [1] |
| LYN | KINOMEScan | 180 | [1] |
| MAPK14 (p38a) | KINOMEScan | 170 | [1] |
| PDGFRB | KINOMEScan | 48 | [1] |
| RET | KINOMEScan | 26 | [1] |
| SRC | KINOMEScan | 190 | [1] |
| TRKA (NTRK1) | KINOMEScan | 40 | [1] |
| TRKB (NTRK2) | KINOMEScan | 32 | [1] |
| TRKC (NTRK3) | KINOMEScan | 28 | [1] |
Note: The KINOMEScan® data represents kinases with a dissociation constant (Kd) of less than 0.2 µM as reported in the source publication.[1]
Table 2: Sorafenib Kinase Inhibition Profile
| Target Kinase | IC50 (nM) |
| Raf-1 | 6 |
| B-Raf | 22 |
| B-Raf (V600E) | 38 |
| VEGFR-1 | 26 |
| VEGFR-2 | 90 |
| VEGFR-3 | 20 |
| PDGFR-β | 57 |
| c-Kit | 68 |
| Flt-3 | 58 |
| RET | 43 |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Kinase Inhibition Assays
KINOMEscan® Profiling
The kinase selectivity of this compound was determined using the KINOMEscan® platform (DiscoverX). This method is a competition-based affinity binding assay. The kinase of interest is tagged with a DNA label and incubated with an immobilized ligand that binds to the active site. The test compound (this compound) is added to the reaction. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using quantitative PCR (qPCR) of the DNA tag. The results are reported as the dissociation constant (Kd), which reflects the binding affinity of the compound to the kinase.
Z-lyte™ Kinase Assay
The inhibitory activity of this compound against specific kinases such as VEGFR2, Aurora A, and Aurora B was determined using the Z-lyte™ kinase assay (Invitrogen). This assay is based on fluorescence resonance energy transfer (FRET). A synthetic peptide substrate is phosphorylated by the kinase in the presence of ATP. A development reagent containing a site-specific protease is then added, which cleaves the phosphorylated substrate, disrupting the FRET and leading to a change in the fluorescence emission ratio. The inhibitory effect of the compound is determined by measuring the extent of substrate phosphorylation in the presence of varying concentrations of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for assessing kinase inhibitor selectivity.
Caption: Signaling pathways targeted by this compound.
Caption: Experimental workflow for kinase selectivity.
References
- 1. Small Molecule this compound as a Well-Tolerated and Orally Active Kinase Inhibitor for Hepatocellular Carcinoma and Gastric Cancer Treatment via Targeting Angiogenesis and Mitosis Pathways | PLOS One [journals.plos.org]
- 2. Small Molecule this compound as a Well-Tolerated and Orally Active Kinase Inhibitor for Hepatocellular Carcinoma and Gastric Cancer Treatment via Targeting Angiogenesis and Mitosis Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of R1498: A Guide for Laboratory Professionals
Crucial Safety Notice: The identifier "R1498" is associated with multiple products, including laboratory chemicals and equipment. Proper identification is the first and most critical step for ensuring safe disposal. This guide provides detailed procedures for two common laboratory chemicals identified as this compound. Please verify the product you are using against the information below before proceeding.
Option 1: this compound as PerkinElmer 1X Plus Amplification Diluent (Product Number: FP1498)
This product is classified as a reproductive toxin.[1] All materials contaminated with this substance should be treated as hazardous waste.[2]
Hazard Data Summary
| Parameter | Information | Citations |
| GHS Hazard Statements | H360: May damage fertility or the unborn child. | [1] |
| GHS Signal Word | Danger | [1] |
| GHS Hazard Pictograms | GHS08 (Health Hazard) | [1] |
| Key Precautionary Statements | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/protective clothing/eye protection/face protection. P308+P313: IF exposed or concerned: Get medical advice/attention. P405: Store locked up. P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | [1] |
| Personal Protective Equipment (PPE) | Safety glasses with side shields, chemical-resistant gloves (material must be impermeable and resistant to the product), lab coat. A suitable respiratory protective device is recommended. | [1][2] |
| Storage | Store in a cool, dry place in tightly closed receptacles. Store in a designated, locked-up area. | [1][2] |
Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for the safe disposal of PerkinElmer 1X Plus Amplification Diluent and associated contaminated materials.
-
Designated Area: All work with reproductive hazards must be conducted in a designated area, such as a chemical fume hood or glove box, to minimize exposure.[2][3] The area must be clearly marked with warning signs.[4]
-
Personal Protective Equipment (PPE): Before handling the waste, put on all required PPE, including a lab coat, safety goggles, and chemically compatible gloves.[1] Double gloving is recommended.[5]
-
Waste Segregation: Isolate all waste materials containing this substance. This includes unused product, empty containers, and contaminated labware (e.g., pipette tips, gloves, bench paper). Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's guidelines.
-
Containerization:
-
Liquid Waste: Collect all liquid waste in a designated, leak-proof, and shatter-resistant container. The container must be compatible with the chemical.
-
Solid Waste: Place contaminated solids into a separate, clearly labeled, leak-proof container.
-
-
Labeling: Affix a hazardous waste label to each container. The label must include the words "Hazardous Waste," the full chemical name ("1X Plus Amplification Diluent Waste"), and a clear indication of the reproductive hazard.[4]
-
Storage Pending Disposal: Store the sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[2] This area should be away from drains and incompatible materials.[6]
-
Collection and Disposal: Arrange for the collection of the waste containers with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[2][6]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound (PerkinElmer Diluent).
Option 2: this compound as AHCOHOL 1498 / 1-Tetradecanol
This substance, also known as Myristyl Alcohol, is an eye irritant and is very toxic to aquatic life with long-lasting effects.[7] Proper disposal is essential to prevent environmental contamination.[7]
Hazard Data Summary
| Parameter | Information | Citations |
| GHS Hazard Statements | H319: Causes serious eye irritation. H410: Very toxic to aquatic life with long lasting effects. | [7] |
| GHS Signal Word | Warning | |
| GHS Hazard Pictograms | GHS07 (Exclamation Mark), GHS09 (Environment) | |
| Key Precautionary Statements | P273: Avoid release to the environment. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. | [7] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves, and appropriate protective clothing to prevent skin exposure. | [7][8] |
| Incompatible Materials | Strong oxidizing agents, acid anhydrides, acid chlorides. | [7] |
Experimental Protocol for Disposal
This protocol provides step-by-step guidance for the proper disposal of 1-Tetradecanol and its contaminated materials.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles and chemical-resistant gloves, when handling 1-Tetradecanol waste.[7]
-
Prevent Environmental Release: All disposal procedures must prioritize preventing release to the environment.[9] Do NOT allow the chemical or wash water to enter drains or surface waters.[9]
-
Spill Management:
-
Waste Segregation: Isolate all waste containing 1-Tetradecanol. This includes unused product, spill cleanup materials, and contaminated labware.
-
Containerization: Place the segregated waste into a designated, leak-proof container that is clearly labeled.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "1-Tetradecanol" and the environmental hazard symbol.[7][9]
-
Storage Pending Disposal: Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials.[7][8]
-
Collection and Disposal: The ultimate disposal must be handled by an approved waste disposal plant. Contact your institution's EHS department or a licensed hazardous waste contractor to arrange for collection and compliant disposal.[9]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound (1-Tetradecanol) waste.
References
- 1. akoyabio.com [akoyabio.com]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. umdearborn.edu [umdearborn.edu]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. ehss.syr.edu [ehss.syr.edu]
- 7. benchchem.com [benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Essential Safety and Handling Protocols for R1498 (Corrosive Solid, Toxic, N.O.S.)
Disclaimer: The following guidance is provided for a substance designated as "R1498," which is treated here as a representative "Corrosive Solid, Toxic, Not Otherwise Specified (N.O.S.)." This information is based on the general hazards associated with this class of chemical. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact substance you are handling.
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure the safe management of this hazardous material in a laboratory setting.
Hazard Identification and Classification
This compound, as a representative corrosive and toxic solid, is classified with the following primary hazards.
| Hazard Class | GHS Hazard Statement | Signal Word | Pictograms |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed. | Danger | ☠️ |
| Skin Corrosion (Category 1) | H314: Causes severe skin burns and eye damage. | Danger | corrosive |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage. | Danger | corrosive |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[1] | Protects against splashes and airborne particles that can cause severe eye damage.[2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile).[3] | Prevents skin contact which can cause severe burns.[2][3] |
| Body Protection | A lab coat, long pants, and closed-toe shoes.[1] | Protects skin from accidental contact. |
| Respiratory Protection | Use in a chemical fume hood.[1][3][4] | Minimizes inhalation of dust or vapors.[2] |
Standard Operating Procedures
Handling and Storage
Engineering Controls:
-
All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][3][4]
Work Practices:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are accessible.[5] Prepare and label all necessary equipment.
-
Weighing and Transfer: Use scoops or shovels made of corrosion-resistant materials for transferring the solid.[6] Avoid creating dust.
-
Solutions: When preparing solutions, always add the corrosive solid slowly to the solvent (e.g., water), never the other way around, to prevent splashing and exothermic reactions.[1][3]
-
Cleaning: Clean all spills immediately. Wipe down work surfaces and equipment after use to remove any residue.[1]
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed.
-
Store in a designated corrosives cabinet, segregated from incompatible materials such as acids, bases, and oxidizing agents.[3]
-
Store on shelves close to the floor level to minimize the risk of falling.[3]
Spill and Emergency Procedures
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][4][7] Seek immediate medical attention.[1][4] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][4][7] Seek immediate medical attention.[1][4] |
| Inhalation | Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. [2] Rinse the mouth with water. Seek immediate medical attention.[2] |
| Minor Spill | Evacuate the immediate area. Wearing appropriate PPE, cover the spill with a neutralizer (e.g., sodium bicarbonate for acids).[8] Carefully sweep the neutralized material into a designated waste container.[8] |
| Major Spill | Evacuate the laboratory and alert others. Activate the emergency alarm. Contact the institution's emergency response team.[5] |
Waste Disposal
All waste containing this compound is considered hazardous waste.
-
Collection: Collect all this compound waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and corrosion-resistant container.
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the chemical name "this compound (Corrosive Solid, Toxic, N.O.S.)" and the associated hazards.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by the institution's environmental health and safety department. Do not dispose of this compound down the drain.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
